3,5-Dichloro-4-fluoropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPKLYSKLVUZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652914 | |
| Record name | 3,5-Dichloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-62-3 | |
| Record name | 3,5-Dichloro-4-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,5-Dichloro-4-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Introduction
3,5-Dichloro-4-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, imparts distinct electronic properties that make it a valuable building block for the synthesis of complex molecular architectures. Understanding the physical properties of this compound is paramount for its effective handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. While experimental data for some properties remain elusive in publicly accessible literature, this guide endeavors to provide a thorough summary of available information, supplemented with predicted values and established experimental methodologies for their determination.
Molecular Structure and Core Chemical Identifiers
The foundational step in understanding the physicochemical nature of any compound is to delineate its molecular structure and key identifiers.
Molecular Structure:
Caption: Molecular Structure of this compound.
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 916791-62-3 | [1] |
| Molecular Formula | C₅H₂Cl₂FN | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=N1)Cl)F)Cl | [1] |
| InChI | InChI=1S/C5H2Cl2FN/c6-3-1-9-2-4(7)5(3)8/h1-2H |
Physicochemical Properties
A comprehensive understanding of a compound's physical properties is crucial for its application in research and development. While experimentally determined data for this compound is limited, the following table summarizes the available predicted values.
Table 2: Physical Properties of this compound
| Property | Predicted Value | Experimental Value | Source(s) |
| Boiling Point | 183.8 ± 35.0 °C | Not Available | |
| Density | 1.498 ± 0.06 g/cm³ | Not Available | |
| pKa | 0.21 ± 0.10 | Not Available | |
| Melting Point | Not Available | Not Available | |
| Solubility | Not Available | Not Available |
Expert Insight: The predicted boiling point suggests that this compound is a liquid at room temperature. The presence of electronegative halogen atoms is expected to result in a relatively high boiling point compared to unsubstituted pyridine. The predicted low pKa value indicates that the pyridine nitrogen is significantly less basic due to the electron-withdrawing effects of the chlorine and fluorine substituents. It is crucial for researchers to experimentally verify these properties for accurate process design and modeling.
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. At present, publicly accessible, experimentally-derived spectroscopic data for this compound is not available. However, based on the known principles of NMR and IR spectroscopy and data for analogous compounds, the following spectral characteristics can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the two equivalent aromatic protons on the pyridine ring. The chemical shift of this singlet would likely be in the downfield region, influenced by the electronegative halogen substituents.
-
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three unique carbon environments in the molecule (C2/C6, C3/C5, and C4). The carbon atoms bonded to the halogens (C3, C4, C5) will exhibit characteristic chemical shifts and coupling constants with the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the fluorine atom at the C4 position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the adjacent protons (if any) would provide further structural information.
Infrared (IR) Spectroscopy (Anticipated)
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to:
-
C-H stretching vibrations of the aromatic ring.
-
C=C and C=N stretching vibrations within the pyridine ring.
-
C-Cl and C-F stretching vibrations. The C-F stretch is typically a strong band in the region of 1000-1400 cm⁻¹.
Experimental Protocols for Physical Property Determination
For researchers requiring precise, experimentally-determined physical properties, the following established protocols are recommended.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
Methodology: Capillary Method
-
Sample Preparation: Finely powder a small amount of the solid sample.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Caption: General workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: Place a small amount of the liquid sample (a few drops) into a small test tube or a fusion tube.
-
Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., an oil bath in a Thiele tube).
-
Heating: Heat the bath gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Observation: Continue heating until a continuous and rapid stream of bubbles emerges. Then, remove the heat source.
-
Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Synthesis
A specific, detailed, and publicly available experimental protocol for the synthesis of this compound could not be definitively identified in the course of this review. However, the synthesis of fluorinated pyridines often involves nucleophilic aromatic substitution reactions on polychlorinated pyridine precursors. A plausible synthetic route could involve the selective fluorination of a corresponding polychlorinated pyridine using a fluoride salt, such as potassium fluoride, in a polar aprotic solvent.
Safety and Handling
Based on available safety data, this compound should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood.[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel chemical entities. While a complete, experimentally verified profile of its physical properties is not yet available in the public domain, this guide has consolidated the existing predicted data and outlined standard methodologies for their experimental determination. As research involving this compound progresses, it is anticipated that a more comprehensive understanding of its physicochemical characteristics will emerge, further enabling its application in the fields of drug discovery and materials science.
References
An In-Depth Technical Guide to 3,5-Dichloro-4-fluoropyridine: A Key Building Block for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloro-4-fluoropyridine is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic properties, stemming from the presence of two chlorine atoms and a highly electronegative fluorine atom on the pyridine ring, impart specific reactivity that enables its use in the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in drug discovery and development.
Part 1: Core Chemical and Physical Properties
Chemical Structure and CAS Number
The chemical structure of this compound consists of a pyridine ring substituted with chlorine atoms at the 3 and 5 positions and a fluorine atom at the 4 position.
Chemical Structure:
Caption: Chemical structure of this compound.
The Chemical Abstracts Service (CAS) registry number for this compound is 916791-62-3 [1].
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂FN | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [1] |
Part 2: Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be conceptually derived from methods used for the preparation of other polychlorofluoropyridines. A plausible and industrially relevant approach involves a halogen exchange (HALEX) reaction starting from a more readily available polychlorinated pyridine.
A general workflow for the synthesis is outlined below:
References
An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-fluoropyridine
Introduction
3,5-Dichloro-4-fluoropyridine is a crucial building block in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, imparts specific reactivity and biological activity to the final products. This guide provides an in-depth analysis of the primary synthesis pathways for this important intermediate, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the available methods.
The strategic placement of the fluorine atom at the 4-position, flanked by two chlorine atoms, makes this compound a versatile precursor. The fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. In the agrochemical sector, this structural motif is integral to the development of potent herbicides and fungicides. Given its importance, the development of efficient, scalable, and cost-effective synthesis routes is a continuous focus of research and process chemistry.
This document will explore two principal synthetic strategies: the fluorination of a pre-functionalized pyridine ring via a halogen exchange (Halex) reaction and a pathway involving diazotization of an amino-substituted precursor followed by fluorination. Each method will be critically evaluated based on factors such as yield, purity, reaction conditions, and the availability of starting materials.
Pathway 1: Halogen Exchange (Halex) Reaction
The halogen exchange reaction is a widely employed method for the introduction of fluorine into aromatic and heteroaromatic systems.[1] This approach typically involves the displacement of a chlorine or bromine atom with a fluoride ion, sourced from an inorganic fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[2] The success of this reaction is highly dependent on the activation of the substrate, the choice of solvent, and the reaction conditions.
For the synthesis of this compound, a suitable precursor is 3,4,5-trichloropyridine. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms at the 3- and 5-positions activate the chlorine atom at the 4-position towards nucleophilic aromatic substitution.
Mechanism and Rationale
The Halex reaction proceeds via a Meisenheimer-like intermediate. The fluoride ion attacks the electron-deficient carbon at the 4-position of the pyridine ring, forming a transient, negatively charged intermediate. The subsequent departure of the chloride leaving group yields the desired this compound.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane, is critical.[3] These solvents effectively solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. Additionally, high reaction temperatures are often required to overcome the activation energy of the reaction.[3]
Visualizing the Halex Reaction Pathway
Caption: General workflow for the synthesis of this compound via a Halex reaction.
Detailed Experimental Protocol: Halex Synthesis
Materials:
-
3,4,5-Trichloronitrobenzene (or a suitable pyridine precursor)
-
Potassium Fluoride (KF), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ether
-
Water
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure: [4]
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3,4,5-trichloronitrobenzene (13.55 g, 59 mmol) and anhydrous dimethylformamide (66 ml).
-
Add anhydrous potassium fluoride (4.65 g, 80 mmol) to the mixture.
-
Heat the reaction mixture to 140°C and stir for 15 hours.
-
After 15 hours, add an additional 2.5 g of potassium fluoride to the reaction mixture and continue stirring at 140°C for another 15 hours.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 3,5-dichloro-4-fluoronitrobenzene as a yellow powder. The nitro group can then be reduced and the resulting amino group removed to yield the target molecule.
Note: This protocol is adapted from a similar synthesis and may require optimization for the specific pyridine substrate.
Pathway 2: Diazotization-Fluorination (Balz-Schiemann Type Reaction)
An alternative and powerful strategy for introducing a fluorine atom onto a pyridine ring is through the diazotization of an amino group, followed by a fluorination step, often referred to as a Balz-Schiemann type reaction.[2][5] This pathway commences with 4-amino-3,5-dichloropyridine, a versatile intermediate in its own right.[6][7][8]
Mechanism and Rationale
This multi-step process begins with the diazotization of 4-amino-3,5-dichloropyridine. The primary amino group is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong acid like tetrafluoroboric acid, HBF₄) at low temperatures (typically 0-5°C) to form a diazonium salt. This diazonium tetrafluoroborate intermediate is often unstable and is used immediately in the subsequent step.
The diazonium salt is then decomposed, typically by heating, to liberate nitrogen gas and a highly reactive aryl cation. In the presence of the tetrafluoroborate counter-ion, the fluoride anion can then attack the cationic pyridine ring to afford the desired this compound.
The low temperature for the diazotization step is crucial to prevent the premature decomposition of the unstable diazonium salt. The subsequent thermal decomposition requires careful temperature control to ensure a controlled release of nitrogen gas and efficient fluorination.
Visualizing the Diazotization-Fluorination Pathway
Caption: Stepwise synthesis of this compound via diazotization and fluorination.
Detailed Experimental Protocol: Diazotization-Fluorination
Materials:
-
4-Amino-3,5-dichloropyridine[6]
-
42% aqueous solution of Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom, two-necked flask
-
Thermometer
-
Stirring bar
-
Ice-water bath
-
Separatory funnel
Procedure: [5]
-
In a round-bottom, two-necked flask equipped with a thermometer and a stirring bar, charge the 42% aqueous solution of HBF₄.
-
Add 4-amino-3,5-dichloropyridine and dissolve by gentle heating to approximately 40°C.
-
Cool the solution to 5-7°C in an ice-water bath, at which point fine crystals of the pyridylammonium tetrafluoroborate will appear.
-
Slowly add sodium nitrite to this suspension, ensuring the reaction temperature is maintained between 5-9°C. The evolution of nitrogen gas will be observed.
-
After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 5-10°C, then allow it to warm to room temperature.
-
Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
Note: This is a general procedure for a Balz-Schiemann reaction and should be adapted and optimized for the specific substrate.
Comparative Analysis of Synthesis Pathways
| Parameter | Halogen Exchange (Halex) | Diazotization-Fluorination |
| Starting Material | 3,4,5-Trichloropyridine | 4-Amino-3,5-dichloropyridine |
| Reagents | KF, polar aprotic solvent | NaNO₂, HBF₄ |
| Reaction Conditions | High temperature (140-220°C) | Low temperature (0-10°C) followed by heating |
| Yield | Generally moderate to good | Can be variable, sensitive to conditions |
| Purity | Can be high with proper purification | Byproducts can form, requiring careful purification |
| Scalability | Generally scalable | Can be challenging to scale due to the instability of the diazonium salt and gas evolution |
| Safety Considerations | High temperatures, high-boiling point solvents | Unstable diazonium intermediate, evolution of nitrogen gas |
Conclusion
Both the Halogen Exchange and the Diazotization-Fluorination pathways offer viable routes to this compound. The choice of the optimal synthesis method will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment and expertise.
The Halex reaction is often favored for its more straightforward procedure and potentially higher scalability, provided that the starting 3,4,5-trichloropyridine is readily accessible. The Diazotization-Fluorination route, while potentially more complex due to the handling of the unstable diazonium intermediate, provides an alternative pathway when 4-amino-3,5-dichloropyridine is the more convenient starting material.
For researchers and drug development professionals, a thorough understanding of these synthetic strategies is essential for the efficient and effective production of this key fluorinated pyridine intermediate, ultimately enabling the discovery and development of novel pharmaceuticals and agrochemicals.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. nbinno.com [nbinno.com]
- 3. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. nbinno.com [nbinno.com]
A Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-fluoropyridine
This technical guide provides an in-depth analysis of the spectroscopic properties of 3,5-Dichloro-4-fluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, it offers field-proven methodologies for acquiring and interpreting this critical analytical data, ensuring structural confirmation and purity assessment.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative with a unique substitution pattern that imparts specific reactivity and biological activity. The presence of two chlorine atoms and a fluorine atom on the pyridine ring makes it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic characterization is paramount to confirming the identity and purity of this compound, which is a prerequisite for its use in further synthetic transformations and biological screening. This guide serves as a comprehensive resource for understanding and obtaining the essential spectroscopic data for this compound.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. These predictions provide a reliable baseline for researchers to compare with their experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
The ¹H NMR spectrum of this compound is expected to be simple and highly characteristic. Due to the symmetrical nature of the molecule, the two protons at the C2 and C6 positions are chemically equivalent.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 - 8.6 | Singlet (or narrow triplet due to coupling with ¹⁹F) | 2H | H-2, H-6 |
The electron-withdrawing effects of the two chlorine atoms and the fluorine atom will deshield the aromatic protons, leading to a downfield chemical shift. For comparison, the protons of 3,5-dichloropyridine appear at approximately 8.4 ppm and 7.7 ppm.[1][2] The fluorine at the 4-position is expected to further deshield the adjacent protons. A small coupling to the ¹⁹F nucleus may be observed, which would result in a narrow triplet.
The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Due to symmetry, only three distinct signals are expected for the five carbon atoms of the pyridine ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 - 150 | C-2, C-6 |
| ~125 - 130 | C-3, C-5 |
| ~155 - 160 (doublet, ¹JCF) | C-4 |
The chemical shifts are predicted based on the known effects of halogen substituents on the pyridine ring. The carbon atom directly bonded to the highly electronegative fluorine atom (C-4) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The carbons bearing the chlorine atoms (C-3 and C-5) will also be significantly deshielded.
¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds.[3] The spectrum of this compound is expected to show a single resonance.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |
| -110 to -130 | Singlet (or narrow triplet due to coupling with ¹H) |
The chemical shift of fluorine is highly dependent on its electronic environment.[4] For fluoropyridines, the chemical shifts can vary significantly with the substitution pattern.[5][6][7][8] The predicted range is based on data for related fluorinated aromatic compounds.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring and the carbon-halogen bonds.
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N ring stretching |
| 1300 - 1200 | C-F stretching |
| 850 - 750 | C-Cl stretching |
| 900 - 700 | C-H out-of-plane bending |
The C-F and C-Cl stretching vibrations are expected to be strong and are characteristic of halogenated aromatic compounds.[9][10] The exact positions of the ring stretching and bending modes can provide a unique fingerprint for the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 165 | [M]⁺ | Molecular ion (containing ²³⁵Cl) |
| 167 | [M+2]⁺ | Isotopic peak (containing one ³⁵Cl and one ³⁷Cl) |
| 169 | [M+4]⁺ | Isotopic peak (containing ²³⁷Cl) |
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[11][12] Therefore, a compound with two chlorine atoms will show a molecular ion cluster with relative intensities of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.[13] This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule. Fragmentation may involve the loss of chlorine or fluorine atoms, or the pyridine ring itself.
Methodologies for Spectroscopic Analysis
To obtain high-quality spectroscopic data, it is essential to follow standardized experimental protocols. The following are recommended procedures for the analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the aromatic region.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use an appropriate reference standard (e.g., CFCl₃ as an external standard).
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Impact (EI) or Electrospray Ionization (ESI) are common choices.
-
Instrumentation: A high-resolution mass spectrometer is recommended for accurate mass measurements.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
-
Pay close attention to the isotopic pattern of the molecular ion cluster.
-
-
Data Analysis: Determine the molecular weight and compare the observed isotopic pattern with the theoretical pattern for a compound containing two chlorine atoms.
Data Interpretation and Structural Confirmation
The collective analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The following diagrams illustrate the logical relationships between the spectroscopic data and the molecular structure.
Figure 1: Relationship between the molecular structure of this compound and its key spectroscopic features.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with standardized methodologies for data acquisition and interpretation. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry provides a robust framework for the unambiguous structural confirmation and purity assessment of this important synthetic intermediate. By leveraging the information presented herein, researchers and drug development professionals can confidently characterize this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tutorchase.com [tutorchase.com]
- 13. researchgate.net [researchgate.net]
Reactivity and stability of 3,5-Dichloro-4-fluoropyridine
An In-depth Technical Guide to the Reactivity and Stability of 3,5-Dichloro-4-fluoropyridine
Executive Summary
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a highly activated fluorine atom and two less reactive chlorine atoms on a pyridine scaffold, offers a versatile platform for synthetic diversification. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr), and evaluates its chemical and thermal stability. We present the mechanistic underpinnings of its selective reactivity, detailed experimental protocols, and an exploration of its significance for researchers in pharmaceutical development. The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles, making a thorough understanding of fluorinated intermediates like this one essential.[1][2]
Introduction: A Strategic Intermediate in Drug Design
The pyridine ring is a privileged scaffold, present in numerous approved pharmaceuticals. When substituted with halogens, its chemical utility expands dramatically. This compound emerges as a particularly valuable intermediate due to the differential reactivity of its halogen substituents. The electron-deficient nature of the pyridine ring, amplified by the inductive effects of the three halogen atoms, primes the molecule for specific chemical transformations.
The fluorine atom at the C-4 position is exceptionally labile towards nucleophilic displacement, serving as a versatile handle for introducing a wide array of functional groups. This regioselectivity allows chemists to construct complex molecular architectures with high precision. Furthermore, the strategic use of fluorine in drug design is a well-established strategy to modulate key drug properties, including lipophilicity and metabolic soft spots, making fluorinated building blocks indispensable.[1][2] This guide serves as a technical resource for scientists aiming to leverage the unique chemical properties of this compound in their research and development programs.
Physicochemical and Safety Data
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 916791-62-3 | [3] |
| Molecular Formula | C₅H₂Cl₂FN | [3] |
| Molecular Weight | 165.98 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [3] |
Safety Profile: This compound is associated with significant hazards. It is harmful if swallowed or inhaled and causes skin and eye irritation.[3] Like many halogenated heterocyclic compounds, it may decompose upon heating to produce corrosive and toxic fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[5][6] Appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling this substance.
Reactivity Profile: A Tale of Three Halogens
The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr). The position of the substituents relative to the ring nitrogen dictates the susceptibility of each carbon-halogen bond to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway
The C-4 position is highly activated towards nucleophilic attack. This is a consequence of two primary factors:
-
Ring Activation: The pyridine nitrogen acts as a powerful electron-withdrawing group, polarizing the ring and reducing electron density, particularly at the C-2, C-4, and C-6 positions.[7]
-
Intermediate Stabilization: The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[8] When the nucleophile attacks the C-4 position, the resulting negative charge is effectively delocalized across the molecule, including onto the electronegative nitrogen atom, which provides significant stabilization.
Fluoride is an excellent leaving group in activated SNAr reactions, despite the high strength of the C-F bond, because its departure restores the highly stable aromatic system. The chlorine atoms at the C-3 and C-5 positions are significantly less reactive towards SNAr because they are meta to the ring nitrogen, and attack at these positions does not allow for resonance stabilization of the negative charge by the heteroatom. This differential reactivity is the cornerstone of its synthetic utility.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achmem.com [achmem.com]
- 4. innospk.com [innospk.com]
- 5. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dichloro-4-fluoropyridine: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,5-Dichloro-4-fluoropyridine
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple halogen atoms provides distinct reactive sites for functionalization, enabling the strategic introduction of various substituents to modulate the biological activity and physicochemical properties of target molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physical properties can be estimated and are available from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 916791-62-3 | AiFChem[1] |
| Molecular Formula | C₅H₂Cl₂FN | ChemNet[2] |
| Molecular Weight | 165.98 g/mol | ChemNet[2] |
| Boiling Point | 183.8 °C at 760 mmHg | ChemNet[2] |
| Density | 1.498 g/cm³ | ChemNet[2] |
| Flash Point | 64.9 °C | ChemNet[2] |
Synthesis of this compound
The synthesis of this compound is not extensively detailed in readily available literature. However, a highly plausible and industrially relevant synthetic route can be inferred from established methods for the preparation of other fluorinated pyridines, primarily through a halogen exchange (Halex) reaction. The most probable precursor for this synthesis is 3,4,5-trichloropyridine.
Proposed Synthetic Pathway: Halogen Exchange Fluorination
The core of this proposed synthesis is the nucleophilic aromatic substitution of a chlorine atom with a fluorine atom. The chlorine at the 4-position of the pyridine ring is the most activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine atoms.
Caption: Proposed synthesis of this compound.
Causality Behind Experimental Choices:
-
Fluorinating Agent: Potassium fluoride (KF) is a common and cost-effective source of fluoride ions for halogen exchange reactions.[3] For enhanced reactivity, spray-dried KF or the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can be employed to increase the solubility and nucleophilicity of the fluoride ion in the organic solvent.[2]
-
Solvent: A high-boiling, polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane is crucial. These solvents can dissolve the potassium fluoride to some extent and effectively solvate the potassium cation, leaving a more "naked" and reactive fluoride anion.
-
Temperature: Halogen exchange reactions on electron-deficient aromatic rings typically require elevated temperatures, often in the range of 150-220 °C, to overcome the activation energy for the substitution.[4]
Detailed Experimental Protocol (Proposed):
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (1.2-1.5 equivalents) and a high-boiling polar aprotic solvent (e.g., sulfolane).
-
Azeotropic Drying: If necessary, azeotropically remove any trace amounts of water from the KF/solvent mixture by distilling off a small amount of an appropriate azeotropic agent (e.g., toluene) before adding the pyridine substrate.
-
Reaction: Add 3,4,5-trichloropyridine (1.0 equivalent) to the flask. Heat the reaction mixture to 180-200 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The pyridine nitrogen is electron-withdrawing, making the ring susceptible to nucleophilic attack. The fluorine at the 4-position and the chlorines at the 3- and 5-positions serve as leaving groups in various substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2,6) and para (4) to the nitrogen atom.[5] In this compound, the fluorine atom at the 4-position is the most likely site for nucleophilic attack due to its para relationship to the ring nitrogen, making it a good leaving group. The chlorine atoms at the 3 and 5-positions are in meta positions and are therefore less activated towards SNAr.
Caption: Regioselectivity of Nucleophilic Aromatic Substitution.
Common Nucleophiles and Expected Products:
-
Amines: Reaction with primary or secondary amines will yield 4-amino-3,5-dichloropyridine derivatives.
-
Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides will lead to the formation of 4-alkoxy- or 4-aryloxy-3,5-dichloropyridines.
-
Thiolates: Reaction with thiolates will produce 4-(alkylthio)- or 4-(arylthio)-3,5-dichloropyridines.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions, providing powerful methods for carbon-carbon and carbon-heteroatom bond formation. Due to the identical chemical environment of the two chlorine atoms, achieving selective mono-functionalization can be challenging and may require careful control of reaction conditions or the use of specialized catalyst systems.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and an organoboron reagent. It is a versatile method for introducing aryl or vinyl substituents.[6]
-
Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds, coupling the dichlorofluoropyridine with a wide range of amines.[7][8]
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne, leading to the synthesis of alkynylpyridines.[9][10]
Caption: Key Cross-Coupling Reactions of this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture to 80-110 °C with stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the desired coupled product.
Spectroscopic Characterization (Predicted)
-
¹H NMR: A single singlet is expected for the two equivalent protons at the 2- and 6-positions of the pyridine ring. The chemical shift will be in the aromatic region, likely downfield due to the electron-withdrawing effects of the halogen substituents and the pyridine nitrogen.
-
¹³C NMR: Three distinct signals are anticipated: one for the carbon atoms bearing the chlorine atoms (C3 and C5), one for the carbon atom attached to the fluorine (C4), and one for the carbon atoms adjacent to the nitrogen (C2 and C6). The C-F coupling will be observable, with a large one-bond coupling constant (¹JCF) for C4 and smaller two- and three-bond couplings to the other carbons.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the 4-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Coupling to the protons at the 2- and 6-positions (a triplet, ⁴JHF) may be observed.
Applications in Drug Discovery and Agrochemicals
Halogenated pyridines are privileged scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of fluorine, in particular, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds.
-
Pharmaceuticals: The dichlorofluoropyridine core can be elaborated through the reactions described above to generate libraries of compounds for screening against various therapeutic targets. The ability to selectively functionalize different positions on the ring allows for fine-tuning of structure-activity relationships (SAR). For instance, it can be a key intermediate in the synthesis of novel kinase inhibitors, GPCR modulators, or anti-infective agents.[11][12]
-
Agrochemicals: Many successful herbicides, fungicides, and insecticides contain a substituted pyridine ring.[13][14] The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of new crop protection agents. The chlorine atoms can act as leaving groups for the introduction of toxophores or moieties that enhance systemic transport in plants.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. While specific literature on this compound is limited, a thorough understanding of the principles of halogen exchange reactions and the reactivity of related halogenated pyridines allows for the development of robust synthetic strategies and the prediction of its chemical behavior. Its trifunctional nature provides a platform for the creation of diverse molecular libraries, making it a key building block for the discovery of new pharmaceuticals and agrochemicals. As the demand for novel and effective bioactive molecules continues to grow, the importance of versatile intermediates like this compound is set to increase.
References
- 1. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. scispace.com [scispace.com]
- 4. asianpubs.org [asianpubs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. innospk.com [innospk.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
The Strategic Sourcing and Application of 3,5-Dichloro-4-fluoropyridine: A Technical Guide for Drug Development Professionals
Introduction: The Unseen Importance of a Halogenated Heterocycle
In the intricate world of medicinal chemistry and drug development, the final active pharmaceutical ingredient (API) often stands in the spotlight. However, the journey to that API is paved with critical, yet often overlooked, building blocks. 3,5-Dichloro-4-fluoropyridine (CAS No. 916791-62-3) is one such pivotal intermediate. This halogenated pyridine derivative, while not a therapeutic agent itself, offers a unique combination of reactive sites and physicochemical properties that make it an invaluable scaffold in the synthesis of complex, biologically active molecules.
This technical guide provides an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to its commercial availability and strategic applications in drug discovery. For researchers, scientists, and procurement professionals, a thorough understanding of this compound is essential for efficient and successful drug development programs.
Chemical Properties and Synthesis: Understanding the Foundation
This compound is a polysubstituted pyridine with a molecular formula of C₅H₂Cl₂FN and a molecular weight of approximately 165.98 g/mol .[1] The strategic placement of two chlorine atoms and one fluorine atom on the pyridine ring dictates its reactivity and utility. The electron-withdrawing nature of the halogens activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, while the chlorine atoms also provide handles for cross-coupling reactions.
Synthesis Pathway: Halogen Exchange Fluorination
While multiple synthetic routes to fluorinated pyridines exist, the most common industrial-scale production of compounds like this compound involves a halogen exchange (HALEX) reaction.[2][3] This process typically starts with a more readily available polychlorinated pyridine, such as 3,4,5-trichloropyridine.
Caption: A plausible synthetic route to this compound.
Representative Halogen Exchange Protocol:
-
Reactor Setup: A high-pressure, stirred autoclave reactor is charged with spray-dried potassium fluoride (KF) and a high-boiling aprotic polar solvent such as sulfolane or dimethylformamide (DMF).
-
Azeotropic Drying: Any residual water is removed by azeotropic distillation under reduced pressure. This is a critical step as water can significantly reduce the efficacy of the fluorinating agent.
-
Reactant Addition: 3,4,5-Trichloropyridine is added to the reactor.
-
Reaction: The mixture is heated to a high temperature (typically in the range of 180-250 °C) and stirred under pressure for several hours. The progress of the reaction is monitored by gas chromatography (GC).
-
Workup and Isolation: Upon completion, the reaction mixture is cooled. The inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of suppliers specializing in fine chemicals and pharmaceutical intermediates. For researchers and drug development professionals, selecting a reliable supplier is paramount to ensure the quality and consistency of the starting material, which directly impacts the success of subsequent synthetic steps.
| Supplier | Typical Purity | Available Quantities |
| --INVALID-LINK-- | ≥95% | Gram to Kilogram |
| --INVALID-LINK-- | ≥95% | Gram to Kilogram |
| --INVALID-LINK-- | ≥95% | Gram scale |
| --INVALID-LINK-- | ≥95% | Gram to Kilogram |
| --INVALID-LINK-- | ≥95% | Gram scale |
Note: Purity levels and available quantities are subject to change and should be confirmed with the supplier at the time of inquiry.
Quality Control and Procurement Considerations
When procuring this compound, it is crucial to request and review the Certificate of Analysis (CoA) for each batch. Key analytical parameters to consider include:
-
Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is common for research and development purposes.
-
Identity Confirmation: Confirmed by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
-
Residual Solvents: The amount of residual solvent from the synthesis and purification process should be minimal.
Representative GC-MS Protocol for Purity Analysis:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 60 °C (hold for 2 minutes), ramp at 10 °C/min to 250 °C (hold for 5 minutes).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-200 amu
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram.
Applications in Drug Discovery: A Versatile Building Block
The strategic placement of reactive halogen atoms on the pyridine ring makes this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitors.
Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that forms crucial hydrogen bonds with the hinge region of the kinase active site. The pyridine scaffold is a common choice for this purpose. The chlorine atoms at the 3- and 5-positions of this compound can be selectively functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups. This allows for the exploration of the "selectivity pocket" of the kinase, leading to the development of potent and selective inhibitors.
Caption: Key reaction pathways for functionalizing this compound.
While a specific, publicly disclosed drug candidate synthesized directly from this compound is not readily found in the literature, numerous examples exist for closely related analogs. For instance, various substituted dichloropyridines are key intermediates in the synthesis of potent inhibitors of kinases such as FLT3 and Aurora kinases, which are important targets in oncology.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. It is recommended to store under an inert atmosphere and at freezer temperatures (-20°C) for long-term stability.[1]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a prime example of a key enabling technology in modern drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, commercial landscape, and reactivity is essential for medicinal chemists and process development scientists. By carefully selecting suppliers and implementing robust quality control measures, research organizations can leverage the potential of this valuable building block to accelerate their drug discovery and development programs.
References
An In-depth Technical Guide to the Safe Handling and Disposal of 3,5-Dichloro-4-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3,5-Dichloro-4-fluoropyridine (CAS No. 916791-62-3). As a halogenated pyridine derivative, this compound is a valuable building block in the synthesis of novel pharmaceutical and agrochemical agents. However, its chemical reactivity and potential toxicity necessitate a thorough understanding of its properties and the implementation of rigorous safety protocols. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information to work with this compound in a safe and environmentally responsible manner.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for safe handling and for predicting its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| CAS Number | 916791-62-3 | [1][2][3][4][5] |
| Molecular Formula | C₅H₂Cl₂FN | [1][2][3][4][5] |
| Molecular Weight | 165.98 g/mol | [1][2][3] |
| Appearance | White needle crystal | [6] |
| Boiling Point | 183.8 °C at 760 mmHg | [2] |
| Density | 1.498 g/cm³ | [2] |
| Flash Point | 64.9 °C | [2] |
| Vapor Pressure | 1.04 mmHg at 25 °C | [2] |
| Refractive Index | 1.528 | [2] |
| Storage | Inert atmosphere, store in freezer, under -20°C | [3] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. The following GHS hazard statements have been associated with this compound:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Due to the limited availability of specific toxicological data for this compound, a cautious approach should be adopted, assuming a toxicity profile similar to other halogenated pyridines. The structurally related compound, 3,5-Dichloro-2,4,6-trifluoropyridine, is described as very toxic by ingestion, inhalation, and skin absorption.[7][8] Therefore, it is crucial to minimize all routes of exposure.
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound to prevent exposure and ensure the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble should be worn at all times when handling this compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation.[9] |
| Skin and Body Protection | A lab coat or chemical-resistant apron and closed-toe shoes. | To minimize the risk of accidental skin exposure.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge may be necessary if vapors or aerosols are generated. | To prevent inhalation, which can be harmful and cause respiratory irritation. |
Engineering Controls
All manipulations of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.
Handling Procedures
-
Work Area: Designate a specific area for handling this compound.
-
Dispensing: Use appropriate tools, such as a calibrated pipette or syringe, to transfer the compound and minimize the generation of aerosols or dust.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[10] Contaminated clothing should be removed immediately and laundered before reuse.
Storage
Proper storage is crucial to maintain the stability of this compound and to prevent accidental release.
-
Container: Keep the compound in its original, tightly sealed container.[10]
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11] The storage area should be secure and accessible only to authorized personnel.
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[12][13]
Emergency Procedures
In the event of an emergency, a swift and informed response is critical to mitigate harm.
First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13][14]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with water or shower.[14] If skin irritation occurs, get medical advice/attention.[13]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] If eye irritation persists, get medical advice/attention.[13]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[14] Immediately call a poison center or doctor.[14]
Spill Response
A tiered approach should be taken for spill cleanup, depending on the size and nature of the spill.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. For larger spills, evacuate the entire lab and notify emergency personnel.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial absorbent pads to dike the spill and prevent it from spreading.[15]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Identification and Segregation
-
Treat all materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., filter paper, pipette tips), and empty containers, as hazardous waste.
-
Collect this waste stream in a dedicated, properly labeled container. Do not mix with other waste streams, especially incompatible chemicals.
Containerization
-
Use a leak-proof waste container that is chemically compatible with chlorinated organic compounds.
-
Fill containers to no more than 90% of their capacity to allow for expansion.[15]
-
Keep the waste container securely closed except when adding waste.
Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and indicate the approximate quantity.
-
Note the date when the waste was first added to the container.
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The recommended method for the final disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[15]
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with its use and ensure a safe laboratory environment. A proactive approach to safety, including the consistent use of appropriate personal protective equipment, proper storage, and compliant disposal practices, is essential for the responsible advancement of scientific research.
References
- 1. angenechemical.com [angenechemical.com]
- 2. pyridine, 3,5-dichloro-4-fluoro- | 916791-62-3 [chemnet.com]
- 3. achmem.com [achmem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. chemwhat.com [chemwhat.com]
- 6. innospk.com [innospk.com]
- 7. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Solubility Profile of 3,5-Dichloro-4-fluoropyridine in Common Solvents
Abstract
This technical guide provides a comprehensive examination of the solubility characteristics of 3,5-dichloro-4-fluoropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] In the absence of extensive publicly available quantitative solubility data, this document outlines a robust, field-proven experimental methodology for determining its solubility in a range of common laboratory solvents. The guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, safety considerations, and a framework for interpreting solubility data. By synthesizing established principles of solubility with the known physicochemical properties of halogenated pyridines, this guide serves as a practical resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: The Significance of this compound in Chemical Synthesis
This compound is a halogenated heterocyclic compound with the molecular formula C₅H₂Cl₂FN.[3][4] Its structure, featuring a pyridine ring substituted with chlorine and fluorine atoms, imparts unique reactivity, making it a valuable building block in the synthesis of complex organic molecules.[1] The presence of halogens enhances its utility in various synthetic pathways, including nucleophilic substitution and cross-coupling reactions, which are fundamental in the development of novel pharmaceuticals and agrochemicals.[1]
The solubility of a compound is a critical physicochemical property that dictates its behavior in solution and is paramount for successful process development.[5] Understanding the solubility profile of this compound in different solvents is essential for:
-
Reaction Optimization: Ensuring that reactants are in the same phase for efficient chemical reactions.
-
Purification and Recrystallization: Selecting appropriate solvents for isolating and purifying the compound.
-
Formulation Development: Designing stable and effective formulations for final products.
-
Analytical Method Development: Choosing suitable solvents for techniques such as HPLC and GC.[5]
This guide provides a detailed experimental framework for determining the solubility of this compound, enabling researchers to make informed decisions in their synthetic and development endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is a prerequisite for any experimental work.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂FN | [3][4] |
| Molar Mass | 165.98 g/mol | [3] |
| Predicted Density | 1.498 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 183.8 ± 35.0 °C | [3] |
| Physical Form | Solid, semi-solid, or liquid |
Safety and Handling
This compound and structurally similar compounds are classified as hazardous.[6] It is imperative to consult the Safety Data Sheet (SDS) before handling.[7]
Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
Work in a well-ventilated area, preferably a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Avoid inhalation of dust, fumes, or vapors.[9]
-
Prevent contact with skin and eyes.[9]
-
In case of exposure, follow the first-aid measures outlined in the SDS.[8][10]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the equilibrium solubility method, a reliable technique for determining the solubility of a solid in a liquid.[11][12] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Experimental Workflow
The experimental workflow for determining the solubility of this compound is a systematic process to ensure accurate and reproducible results.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure saturation is reached.[13]
-
Dispense a known volume of each selected solvent into the vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.[12]
-
-
Sample Withdrawal and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.[13]
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the filtered sample from the calibration curve.[13]
-
This concentration represents the solubility of the compound in that specific solvent at the experimental temperature.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
Predicted Solubility Profile and Discussion
Based on the general principles of "like dissolves like" and the known properties of halogenated pyridines, a predicted qualitative solubility profile for this compound can be inferred. The presence of the polar pyridine ring and the electronegative halogen atoms suggests some degree of polarity.[14] However, the overall molecule is still predominantly organic in nature.
The following table presents a hypothetical, yet plausible, set of solubility data that could be expected from the experimental protocol described above.
Table 1: Hypothetical Solubility of this compound in Common Solvents at 25 °C
| Solvent | Solvent Polarity | Predicted Solubility ( g/100 mL) | Classification |
| Hexane | Non-polar | < 0.1 | Sparingly Soluble |
| Toluene | Non-polar | 1 - 5 | Slightly Soluble |
| Dichloromethane | Polar aprotic | > 10 | Freely Soluble |
| Ethyl Acetate | Polar aprotic | 5 - 10 | Soluble |
| Acetone | Polar aprotic | > 10 | Freely Soluble |
| Ethanol | Polar protic | 1 - 5 | Slightly Soluble |
| Methanol | Polar protic | 0.5 - 1 | Slightly Soluble |
| Water | Polar protic | < 0.01 | Insoluble |
Discussion of Predicted Profile:
-
Non-polar Solvents: Limited solubility is expected in non-polar solvents like hexane due to the polar nature of the pyridine ring and halogen substituents. Aromatic solvents like toluene may show slightly better solubility due to potential π-π stacking interactions.
-
Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone. These solvents can effectively solvate the polar regions of the molecule without the competing hydrogen bonding interactions present in protic solvents.
-
Polar Protic Solvents: Moderate to low solubility is predicted in polar protic solvents like ethanol and methanol. While these solvents are polar, the hydrogen bonding network of the solvent may not be effectively disrupted by the solute.
-
Water: this compound is expected to be practically insoluble in water, a common characteristic of many organic halides.[10]
Conclusion and Future Perspectives
References
- 1. innospk.com [innospk.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chemwhat.com [chemwhat.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. achmem.com [achmem.com]
- 7. 3,5-Dichloro-2,4,6-trifluoropyridine - Safety Data Sheet [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. benchchem.com [benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
An In-Depth Technical Guide to the Electronic Properties of the 3,5-Dichloro-4-fluoropyridine Ring System
Abstract
The 3,5-dichloro-4-fluoropyridine core is a halogenated heterocyclic scaffold of increasing importance in the fields of medicinal chemistry and materials science. The strategic placement of two chlorine atoms and one fluorine atom on the pyridine ring imparts a unique set of electronic properties that significantly influence its reactivity, intermolecular interactions, and ultimately, its utility as a synthetic building block. This technical guide provides a comprehensive exploration of the electronic landscape of the this compound system. It delves into the interplay of inductive and resonance effects of the halogen substituents, their impact on the electron density distribution within the aromatic ring, and the resulting consequences for chemical reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, this guide will discuss the expected spectroscopic signatures of this molecule and outline experimental and computational methodologies for its detailed characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and agrochemicals.[1] Its nitrogen atom provides a site for hydrogen bonding and can be protonated under physiological conditions, influencing solubility and receptor interactions. The substitution of hydrogen atoms on the pyridine ring with halogens—fluorine, chlorine, bromine, and iodine—offers a powerful strategy to modulate the molecule's physicochemical properties.[2] Halogens, particularly fluorine and chlorine, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]
The this compound ring system is a prime example of a strategically halogenated scaffold. The two chlorine atoms and one fluorine atom are strong electron-withdrawing groups, which significantly impacts the electron density of the pyridine ring, making it more susceptible to certain chemical transformations. This guide will provide a detailed examination of the electronic properties that arise from this specific substitution pattern.
Synthesis of the this compound Core
The synthesis of this compound is not widely documented in publicly available literature, suggesting it may be a specialty chemical or synthesized on demand via proprietary routes. However, based on established methodologies for the synthesis of related fluorinated and chlorinated pyridines, a plausible synthetic strategy can be outlined. A common approach involves the halogen exchange (Halex) reaction on a polychlorinated pyridine precursor.
A potential synthetic route could start from 3,4,5-trichloropyridine. Selective fluorination at the 4-position can be challenging due to the directing effects of the existing chlorine atoms and the pyridine nitrogen. However, under carefully controlled conditions using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), a nucleophilic aromatic substitution of the chlorine at the 4-position could be achieved. The higher reactivity of the 4-position in pyridines towards nucleophilic attack, due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate, would favor this transformation.[5][6]
An alternative approach could involve a multi-step synthesis starting from a more readily available pyridine derivative, followed by sequential chlorination and fluorination steps. For instance, a suitable aminopyridine could undergo diazotization followed by a Sandmeyer-type reaction to introduce the chlorine atoms, and a subsequent Balz-Schiemann reaction or similar fluorination method to install the fluorine atom.[7]
Conceptual Experimental Protocol: Synthesis of this compound via Halogen Exchange
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3,4,5-trichloropyridine (1.0 eq) and anhydrous potassium fluoride (1.2 eq).
-
Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added to the flask to create a stirrable slurry.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 120-150 °C) and stirred vigorously under a nitrogen atmosphere. The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
The Electronic Landscape: Inductive and Resonance Effects
The electronic properties of the this compound ring are dominated by the strong electron-withdrawing nature of the halogen substituents. Both chlorine and fluorine exert a powerful -I (negative inductive) effect due to their high electronegativity, pulling electron density away from the pyridine ring through the sigma bonds.
In addition to the inductive effect, halogens can also participate in resonance (+R effect) by donating a lone pair of electrons to the aromatic system. However, for chlorine and especially fluorine, the inductive effect far outweighs the resonance effect. This net electron withdrawal has several important consequences for the this compound molecule.
Electron Density Distribution
The cumulative electron-withdrawing effects of the three halogen atoms significantly reduce the electron density of the pyridine ring, making it "electron-poor." This effect is most pronounced at the positions ortho and para to the electron-withdrawing groups. In the case of this compound, the electron density will be lowest at the C2, C4, and C6 positions. The nitrogen atom also contributes to the electron-deficient nature of the ring carbons.
A Density Functional Theory (DFT) calculation would likely show a significant polarization of the C-halogen bonds, with the halogen atoms bearing a partial negative charge and the ring carbons bearing a partial positive charge. An electrostatic potential map would visually represent this, with the regions around the halogen atoms appearing red (electron-rich) and the pyridine ring appearing blue or green (electron-poor).
Aromaticity
While the pyridine ring in this compound remains aromatic, the strong electron withdrawal by the halogens can influence its aromatic character. Aromaticity is associated with delocalized π-electrons, and the inductive withdrawal can lead to a more localized electron density. However, the molecule retains its cyclic, planar structure with a continuous ring of p-orbitals, and thus is still considered aromatic.
Reactivity and Chemical Properties
The electron-deficient nature of the this compound ring is the primary determinant of its chemical reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The most significant chemical property of this ring system is its high reactivity towards nucleophilic aromatic substitution (SNAr).[6] The electron-withdrawing halogens stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby lowering the activation energy for the substitution.[8]
The positions most susceptible to nucleophilic attack are the C2, C4, and C6 positions, as attack at these positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom.[5] In this compound, the C4 position is already substituted with fluorine. Therefore, nucleophilic attack would be expected to occur at the C2 and C6 positions, displacing one of the chlorine atoms. The relative reactivity of the C2/C6 positions versus the C4 position would depend on the specific nucleophile and reaction conditions. Generally, fluoride is a better leaving group than chloride in SNAr reactions on electron-deficient aromatic rings, but the substitution pattern and the stability of the intermediate play a crucial role.
Basicity
The pyridine nitrogen possesses a lone pair of electrons and can act as a base. However, the strong electron-withdrawing effects of the three halogen substituents significantly reduce the electron density on the nitrogen atom, making it a much weaker base compared to pyridine itself. The predicted pKa of this compound is significantly lower than that of pyridine (pKa ≈ 5.2).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the substitution pattern, this compound has only two chemically equivalent protons at the C2 and C6 positions. These would appear as a single signal in the ¹H NMR spectrum. The strong deshielding effect of the electronegative nitrogen and halogen atoms would cause this signal to appear at a relatively high chemical shift (downfield), likely in the range of 8.0-8.5 ppm.
-
¹³C NMR: The ¹³C NMR spectrum would show three distinct signals for the carbon atoms of the pyridine ring: one for the equivalent C2 and C6 carbons, one for the equivalent C3 and C5 carbons, and one for the C4 carbon. The carbon atoms directly bonded to the halogens (C3, C4, and C5) will show large chemical shifts. The C4 carbon, bonded to fluorine, will also exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Online prediction tools suggest the following approximate chemical shifts:
-
C2/C6: ~150 ppm
-
C3/C5: ~130 ppm
-
C4: ~155 ppm (with a large ¹JCF)
-
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance would be observed for the fluorine atom at the C4 position. The chemical shift of this fluorine would be influenced by the electronic environment of the pyridine ring. Based on data for similar fluorinated pyridines, the chemical shift is expected to be in the range of -110 to -130 ppm (relative to CFCl₃).[9][10][11]
| Predicted NMR Data | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (ppm) | C2-H, C6-H: ~8.0-8.5 | C2, C6: ~150C3, C5: ~130C4: ~155 | C4-F: -110 to -130 |
| Multiplicity | Singlet | C4: Doublet (due to ¹JCF) | Singlet |
Infrared (IR) and UV-Vis Spectroscopy
-
IR Spectroscopy: The IR spectrum of this compound would be characterized by stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region. Strong C-Cl and C-F stretching vibrations would be observed in the fingerprint region, typically around 1000-1200 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
-
UV-Vis Spectroscopy: Pyridine and its derivatives exhibit characteristic UV absorptions corresponding to π → π* and n → π* electronic transitions. The halogen substituents are expected to cause a slight bathochromic (red) shift of these absorption bands compared to unsubstituted pyridine.
Applications in Drug Discovery and Materials Science
The unique electronic properties of the this compound core make it an attractive building block in several areas of research and development.
-
Medicinal Chemistry: The ability to undergo selective nucleophilic aromatic substitution allows for the introduction of a wide variety of functional groups at the C2 and C6 positions.[12] This makes this compound a versatile scaffold for the synthesis of compound libraries for drug discovery. The presence of chlorine and fluorine can also enhance the metabolic stability and membrane permeability of drug candidates.[2][13]
-
Materials Science: The electron-deficient nature of the ring system makes it a potential component in the design of new electronic materials, such as organic semiconductors and charge-transfer complexes. The polarized C-halogen bonds can also participate in halogen bonding, a type of non-covalent interaction that can be exploited in crystal engineering and the design of supramolecular assemblies.
Conclusion
The this compound ring system is a highly functionalized heterocyclic core with a distinct and predictable set of electronic properties. The powerful inductive effects of the three halogen substituents render the pyridine ring electron-deficient, which in turn governs its chemical reactivity, basicity, and spectroscopic characteristics. The high susceptibility of the C2 and C6 positions to nucleophilic aromatic substitution makes this molecule a valuable and versatile building block for the synthesis of more complex molecules. A thorough understanding of the electronic landscape of this compound is crucial for its effective utilization in the design and development of new pharmaceuticals and advanced materials. Further experimental and computational studies on this specific molecule are warranted to fully elucidate its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of 3,5-Dichloro-4-fluoropyridine in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of 3,5-Dichloro-4-fluoropyridine
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound has emerged as a highly versatile and valuable scaffold. Its utility stems from a precisely arranged electronic architecture that facilitates selective functionalization through Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, inherently electron-deficient, is further activated by the inductive effect of three halogen substituents. This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and strategic considerations for employing this reagent, empowering researchers to leverage its full synthetic potential. The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles like this one particularly valuable.[1][2][3]
The Mechanism of Regioselective Substitution
The remarkable utility of this compound lies in its predictable regioselectivity. Nucleophilic attack occurs exclusively at the C4 position, displacing the fluoride ion. This outcome is a direct consequence of several synergistic electronic factors.
Causality Behind C4 Selectivity:
-
Pyridine Nitrogen Activation: The nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, reducing electron density across the aromatic system and making it susceptible to nucleophilic attack.[4][5] This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.
-
Inductive Effects of Halogens: The chlorine and fluorine atoms further withdraw electron density through induction. The fluorine at the C4 position is paramount; its high electronegativity strongly activates the ring for nucleophilic attack at its own position.
-
Leaving Group Ability: In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate, known as a Meisenheimer complex.[6] The subsequent loss of the leaving group to restore aromaticity is fast. Fluorine, despite the high strength of the C-F bond, is an excellent leaving group in SNAr because its electronegativity best stabilizes the transition state leading to the Meisenheimer complex.[6] The order of reactivity for halogens as leaving groups in SNAr is generally F > Cl > Br > I, the reverse of their leaving group ability in SN1/SN2 reactions.
-
Intermediate Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized onto the electronegative nitrogen atom and further stabilized by the inductive effects of the chlorine atoms at the C3 and C5 positions.
The combination of these factors makes the C4 position the unequivocal site of reaction, providing a clean and predictable route to 4-substituted-3,5-dichloropyridine derivatives.
Caption: The SNAr mechanism proceeds via a two-step, addition-elimination pathway.
Core Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should consider small-scale optimization experiments to determine the ideal conditions for their specific nucleophile.[7]
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. Key steps include inert atmosphere setup, controlled reagent addition, reaction monitoring, and appropriate work-up and purification.
Caption: A generalized workflow for SNAr reactions.
Protocol 1: Amination with Secondary Amines
This reaction is fundamental for creating the 4-amino-3,5-dichloropyridine core, a key intermediate in pharmaceuticals like the PDE4 inhibitor Roflumilast.[8]
-
Reagents & Stoichiometry:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Base (e.g., K₂CO₃ or DIPEA) (2.0 eq)
-
Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) (0.2 - 0.5 M)
-
-
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add this compound and the chosen solvent.
-
Add the base (e.g., potassium carbonate).
-
Add the secondary amine dropwise at room temperature.
-
Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
After cooling to room temperature, filter off any inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and then brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-3,5-dichloropyridine derivative.
-
Protocol 2: O-Arylation with Alkoxides
This protocol details the formation of 4-alkoxy-3,5-dichloropyridines, valuable for introducing ether linkages.
-
Reagents & Stoichiometry:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, as solvent) or a different alcohol (1.5 eq)
-
Base (e.g., Sodium Hydride (60% dispersion), or Sodium metal to form the alkoxide in situ) (1.5 eq)
-
Solvent: Anhydrous THF, DMF, or the corresponding alcohol (0.3 - 0.5 M)
-
-
Step-by-Step Procedure:
-
Caution: NaH is highly reactive. Handle under an inert atmosphere.
-
To a flask containing the anhydrous solvent (e.g., THF) under N₂, carefully add sodium hydride.
-
Cool the suspension to 0 °C and slowly add the alcohol dropwise. Allow the mixture to stir for 20-30 minutes at room temperature to ensure complete formation of the sodium alkoxide.
-
In a separate flask, dissolve this compound in the same anhydrous solvent.
-
Slowly add the pyridine solution to the prepared alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) and monitor by TLC/LC-MS.
-
Once complete, cool the mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride.[7]
-
Perform a standard aqueous work-up as described in Protocol 1 (extraction, washing, drying).
-
Purify the crude product by column chromatography.
-
Protocol 3: S-Arylation with Thiolates
Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react readily to form thioethers.[9][10]
-
Reagents & Stoichiometry:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol) (1.1 eq)
-
Base (e.g., K₂CO₃ or NaH) (1.5 eq)
-
Solvent: Anhydrous DMF or DMSO (0.2 - 0.5 M)
-
-
Step-by-Step Procedure:
-
To a flask under N₂, add the thiol, solvent, and base (e.g., K₂CO₃). Stir for 15-20 minutes at room temperature to form the thiolate.
-
Add a solution of this compound in the same solvent dropwise.
-
Stir the reaction at room temperature or heat moderately (e.g., 60-80 °C). Thiolates are highly nucleophilic, so reactions are often faster than with amines or alcohols.[10]
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, cool to room temperature and pour the reaction mixture into water.
-
Perform a standard aqueous work-up as described in Protocol 1.
-
Purify the resulting 4-(arylthio)-3,5-dichloropyridine by column chromatography.
-
Data Summary and Comparison
The choice of nucleophile, solvent, and temperature significantly impacts reaction outcomes. The following table provides a comparative summary based on established SNAr principles.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Typical Temp. (°C) | Relative Rate | Expected Yield |
| Amines | Morpholine, Piperidine | K₂CO₃, DIPEA | ACN, DMSO | 80 - 110 | Moderate-Fast | Good to Excellent |
| Alkoxides | Sodium Methoxide | NaH, NaOMe | THF, MeOH | 25 - 70 | Moderate | Good |
| Thiolates | Sodium Thiophenoxide | K₂CO₃, NaH | DMF, DMSO | 25 - 80 | Very Fast | Excellent |
| Azoles | Imidazole, Pyrazole | NaH, K₂CO₃ | DMF | 80 - 120 | Moderate | Good |
Field Insights & Troubleshooting
-
Solvent Purity: The use of anhydrous solvents, particularly for reactions involving strong bases like NaH, is critical to prevent quenching of the base and formation of hydrolysis byproducts.
-
Competing Reactions: While C4 substitution is overwhelmingly favored, extremely harsh conditions (high temperatures for prolonged periods) could potentially lead to substitution at the C2/C6 chloro positions, although this is uncommon.
-
Poorly Soluble Nucleophiles: If the nucleophile or its salt has poor solubility, using a more polar aprotic solvent like DMSO or DMF can be beneficial. Phase-transfer catalysts can also be employed in some systems.
-
Product Inhibition: In some SNAr reactions, the product itself can be oxidized or interact with reaction components, potentially lowering yields.[11] Monitoring the reaction and stopping it upon completion is key.
-
Steric Hindrance: While electronic factors dominate, highly hindered nucleophiles may require higher temperatures or longer reaction times to achieve full conversion.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of 3,5-Dichloro-4-fluoropyridine
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of core scaffolds is paramount. 3,5-Dichloro-4-fluoropyridine has emerged as a preeminent building block due to its precisely arranged and differentially reactive functional handles. The electron-deficient nature of the pyridine ring, exacerbated by three halogen substituents, provides a platform for a diverse array of chemical transformations.
This guide provides an in-depth exploration of synthetic protocols for the derivatization of this versatile scaffold. We will dissect the key reactive sites:
-
The C-4 Position: The fluorine atom at the para-position relative to the ring nitrogen is exceptionally activated for Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of fluorine, paradoxically, makes it an excellent leaving group in this context, primarily because the rate-determining step is the initial nucleophilic attack, which is facilitated by fluorine's strong inductive electron-withdrawal.[1][2]
-
The C-3 and C-5 Positions: The two chlorine atoms are less reactive towards traditional SNAr but serve as prime locations for Palladium-Catalyzed Cross-Coupling Reactions . These transformations allow for the construction of intricate carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.
This document moves beyond simple procedural lists, delving into the mechanistic rationale behind the choice of reagents and conditions, thereby equipping researchers with the knowledge to not only replicate but also innovate upon these foundational methods.
Part 1: Selective Functionalization of the C-4 Position via Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct and often the first-choice method for derivatizing the this compound core. The convergence of the electron-withdrawing effects from the ring nitrogen and the flanking chlorine atoms makes the C-4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.
The Addition-Elimination Mechanism: A Tale of Stabilization
The SNAr reaction proceeds via a two-step addition-elimination mechanism .[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon. This step temporarily breaks the aromaticity of the ring to form a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4] The stability of this intermediate is the key to the reaction's success. For attack at the C-4 position, the negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible with attack at the C-3 or C-5 positions.[4][5] The aromaticity is then restored in a rapid second step through the expulsion of the fluoride ion.
Caption: Figure 1: SNAr Mechanism at the C-4 Position.
Protocol: SNAr with N-Nucleophiles (Amination)
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv) or Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent (to achieve a concentration of ~0.5 M).
-
Add the amine nucleophile (1.2 equiv) to the stirring solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 equiv). The use of a non-nucleophilic base is crucial to prevent competition with the primary nucleophile. K₂CO₃ is an excellent choice for its low cost and effectiveness.
-
Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-3,5-dichloropyridine derivative.
Data Presentation: Scope of SNAr Nucleophiles
The SNAr reaction on this scaffold is highly versatile and tolerates a wide range of nucleophiles.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
| N-Nucleophile | Aniline | K₂CO₃ | DMF | 100 | >90 |
| N-Nucleophile | Piperidine | DIPEA | MeCN | 80 | >95 |
| O-Nucleophile | Sodium Phenoxide | (pre-formed) | THF | 65 | >85 |
| O-Nucleophile | Sodium Methoxide | NaH | THF | 25-50 | >90 |
| S-Nucleophile | Sodium Thiophenoxide | K₂CO₃ | DMF | 60 | >95 |
| C-Nucleophile | Diethyl malonate anion | NaH | DMSO | 25 | ~70-80 |
Yields are approximate and can vary based on the specific substrate and precise reaction conditions.
Part 2: Palladium-Catalyzed Cross-Coupling at the C-3 and C-5 Positions
With the C-4 position functionalized, attention turns to the C-3 and C-5 chlorine atoms. These C-Cl bonds are robust and less susceptible to SNAr, making them ideal partners for palladium-catalyzed cross-coupling reactions. This class of reactions provides powerful methods for constructing C-C and C-N bonds.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of aryl halides with organoboron reagents.[7][8] For dichloropyridines, achieving mono-substitution is readily accomplished by controlling the stoichiometry of the boronic acid.
Mechanistic Cycle: The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative Addition of the C-Cl bond to a Pd(0) species, (2) Transmetalation where the organic group is transferred from the boron reagent to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
Caption: Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol: Mono-Arylation of a 4-Substituted-3,5-dichloropyridine
Materials:
-
4-Substituted-3,5-dichloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos or XPhos ligand (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube.
-
Add the 4-substituted-3,5-dichloropyridine, arylboronic acid, and base.
-
Evacuate and backfill the flask with inert gas (repeat 3 times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is often challenging using classical methods.[9][10] The key to success with less reactive aryl chlorides is the use of bulky, electron-rich phosphine ligands.[11][12]
Mechanistic Cycle: The cycle is analogous to the Suzuki coupling, but involves an amine nucleophile. Key steps are: (1) Oxidative Addition of Ar-Cl to Pd(0), (2) Amine Coordination and Deprotonation by a strong base to form a palladium-amido complex, and (3) Reductive Elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[9][13]
Caption: Figure 3: Catalytic Cycle of Buchwald-Hartwig Amination.
Protocol: Mono-Amination of a 4-Substituted-3,5-dichloropyridine
Materials:
-
4-Substituted-3,5-dichloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable palladacycle precatalyst (e.g., G3-XPhos, 2 mol%).[11]
-
Bulky phosphine ligand (e.g., RuPhos, BrettPhos, 4-5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
Expertise Insight: The choice of a strong, non-nucleophilic base like NaOtBu is critical. Weaker bases often result in low conversion because they are not strong enough to efficiently deprotonate the amine in the catalytic cycle.[11]
-
In a glovebox, charge a vial with the palladium precatalyst, ligand, NaOtBu, and the pyridine substrate.
-
Add the solvent, followed by the amine.
-
Seal the vial and heat to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature. Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is exceptionally useful for creating linear, rigid structures often desired in materials science and as linkers in medicinal chemistry. It typically employs a dual catalytic system of palladium and copper(I).[14][16]
Protocol: Mono-Alkynylation of a 4-Substituted-3,5-dichloropyridine
Materials:
-
4-Substituted-3,5-dichloropyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or another amine base (serves as base and often co-solvent)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask, add the pyridine substrate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas (3x).
-
Add the anhydrous solvent and the amine base (e.g., Et₃N).
-
Degas the solution with a stream of argon or nitrogen for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitored by TLC/LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and filter through Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Part 3: Integrated Synthetic Workflow
The true power of the this compound scaffold lies in the ability to combine these reactions sequentially to build molecular complexity rapidly. The typical strategy involves leveraging the high reactivity of the C-4 fluorine for an initial SNAr reaction, followed by one or two cross-coupling reactions at the C-3 and C-5 positions.
Caption: Figure 4: Sequential Derivatization Workflow.
This orthogonal reactivity allows chemists to install three different substituents onto the pyridine core with high regiochemical control, making it an invaluable tool for generating diverse chemical libraries for screening and lead optimization.
Conclusion
This compound is a uniquely versatile and powerful scaffold for the synthesis of complex, highly functionalized pyridine derivatives. By understanding the distinct reactivity profiles of its C-4 fluoro and C-3/5 chloro substituents, researchers can strategically employ a sequence of SNAr and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein serve as a robust guide for harnessing the full synthetic potential of this building block, enabling the rapid construction of novel molecular architectures for applications across the chemical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 3,5-Dichloro-4-fluoropyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the backbone of numerous commercially successful fungicides, herbicides, and insecticides.[1] The introduction of halogen atoms, particularly fluorine and chlorine, onto the pyridine ring profoundly influences the molecule's physicochemical properties and biological activity. Fluorine, with its high electronegativity and relatively small size, can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of the molecule to its biological target.[2] The compound 3,5-Dichloro-4-fluoropyridine is a highly reactive and versatile intermediate, poised for the synthesis of a new generation of potent and selective agrochemicals. This document provides a detailed exploration of its application, focusing on the synthesis of pyridinoxyacetic acid herbicides, a class of synthetic auxins.
Mechanistic Insights: The Chemistry of Nucleophilic Aromatic Substitution (SNAr) in Polychlorofluoropyridines
The key to unlocking the synthetic potential of this compound and its analogues lies in understanding the mechanism of nucleophilic aromatic substitution (SNAr). In highly halogenated pyridines, the electron-withdrawing nature of both the nitrogen atom and the halogen substituents renders the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The regioselectivity of the nucleophilic attack is dictated by the electronic effects of the substituents. In the case of polychlorofluoropyridines, the fluorine atom at the 4-position is often the most susceptible to displacement due to the strong activation by the para-nitrogen atom.
References
Application Note: Strategic Functionalization of 3,5-Dichloro-4-fluoropyridine via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of a Trifunctionalized Pyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, the 3,5-dichloro-4-fluoropyridine core represents a privileged starting material. Its trifunctionalized nature, featuring two chloro-substituents and a fluoro-substituent on an electron-deficient pyridine ring, offers a versatile platform for the synthesis of complex, high-value molecules. The ability to selectively functionalize each halogenated position is the key to unlocking its synthetic potential. Palladium-catalyzed cross-coupling reactions have proven to be the most effective and reliable methods for achieving this goal, enabling the precise construction of carbon-carbon and carbon-heteroatom bonds.
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for experimental design, ensuring both reproducibility and adaptability.
The Cornerstone of Selectivity: Understanding C-Cl vs. C-F Bond Reactivity
The synthetic power of this compound is fundamentally rooted in the differential reactivity of its carbon-halogen bonds in the context of palladium catalysis. The C-Cl bonds are significantly more labile and thus more readily undergo oxidative addition to a Pd(0) center than the more robust C-F bond. This disparity in reactivity is a direct consequence of the bond dissociation energies, with the C-F bond being considerably stronger than the C-Cl bond. This inherent chemoselectivity is the lynchpin for designing sequential and site-specific cross-coupling strategies, allowing for the initial modification of the 3- and 5-positions while preserving the 4-fluoro position for subsequent transformations.
Furthermore, the electronic nature of the pyridine ring itself plays a crucial role. The electron-withdrawing character of the nitrogen atom renders the C2, C4, and C6 positions electron-deficient,
Topic: Analytical Methods for the Quantification of 3,5-Dichloro-4-fluoropyridine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
3,5-Dichloro-4-fluoropyridine is a critical halogenated pyridine intermediate used in the synthesis of high-value chemical products, including pharmaceuticals and agrochemicals.[1][2] The purity and precise quantification of this intermediate are paramount to ensure the safety, efficacy, and quality of the final product. This document provides detailed, validated analytical protocols for the quantification of this compound, tailored for researchers, quality control analysts, and drug development professionals. We present two primary orthogonal methods: a high-resolution Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling and confirmatory analysis. Each protocol is grounded in established analytical principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4]
Introduction: The Analytical Imperative for this compound
The molecular integrity of starting materials and intermediates is a cornerstone of modern chemical synthesis. This compound (MW: 165.98 g/mol , CAS: 916791-62-3) is a substituted pyridine ring, a scaffold prevalent in many biologically active compounds.[5][6] Its reactivity is dictated by the electronic effects of its three halogen substituents, making it a versatile building block. However, the synthesis can lead to process-related impurities, such as isomers or incompletely halogenated precursors.
Accurate and precise analytical methods are therefore not merely a quality control checkpoint; they are essential tools that provide critical data for process optimization, stability studies, and regulatory compliance.[4] The selection of an analytical technique must be fit-for-purpose. For routine assay and purity determination, RP-HPLC offers a superb balance of resolution, speed, and robustness. For unequivocal identification and quantification, especially at trace levels or in complex matrices, the coupling of gas chromatography with mass spectrometry provides unparalleled specificity.[7] This guide details the rationale and step-by-step execution of both methods.
Primary Method: Reversed-Phase HPLC for Assay and Purity
RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power for a wide range of non-volatile and thermally stable compounds.[8] For this compound, a C18 stationary phase is selected for its hydrophobic character, which provides excellent retention and separation of aromatic, moderately polar analytes from potential impurities.
Causality Behind Experimental Choices
-
Stationary Phase (C18): Provides optimal hydrophobic interactions with the dichlorofluoropyridine ring.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure sharp peaks for the main analyte while effectively eluting any more or less retained impurities within a reasonable runtime.
-
Detector (UV-DAD): A Diode Array Detector (DAD) is chosen to monitor the analyte at its wavelength of maximum absorbance (λmax), ensuring high sensitivity.[9] It also provides spectral data to assess peak purity, a key component of method specificity.[10]
-
Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[11]
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC quantification of this compound.
Detailed Protocol: RP-HPLC Method
1. Materials and Reagents:
- This compound reference standard (purity ≥99.5%)
- Acetonitrile (ACN), HPLC grade
- Deionized water, 18.2 MΩ·cm
- Volumetric flasks and pipettes (Class A)
- 0.45 µm syringe filters
2. Standard Preparation:
- Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
- Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
- Working Standard (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
3. Sample Preparation:
- Accurately weigh a sample amount expected to contain 25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a target concentration of 500 µg/mL.
- Further dilute 5 mL of this solution into a 50 mL volumetric flask with diluent to obtain a final target concentration of 50 µg/mL.
- Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | Deionized Water | Aqueous component for reversed-phase separation. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-2 min: 40% B2-12 min: 40% to 90% B12-15 min: 90% B15.1-18 min: 40% B | Gradient ensures elution of all components and column re-equilibration. |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for the column dimensions. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[11] |
| Injection Vol. | 10 µL | Standard volume for good sensitivity without overloading. |
| Detector | DAD, 265 nm | Wavelength of maximum absorbance for the analyte. |
| Run Time | 18 minutes | Sufficient for elution and column re-equilibration. |
5. System Suitability:
- Inject the Working Standard (50 µg/mL) five times.
- The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
- The USP tailing factor should be ≤ 2.0.
- The theoretical plates should be ≥ 2000.
6. Quantification:
- Calculate the concentration of this compound in the sample preparation using the peak area response and external standard calibration.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For unequivocal identification and as an orthogonal method, GC-MS is ideal. It is particularly effective for analyzing thermally stable and volatile compounds and can separate and identify impurities that might co-elute in an HPLC system.[12]
Causality Behind Experimental Choices
-
Stationary Phase (DB-5ms): A 5% phenyl-methylpolysiloxane column is a general-purpose, low-polarity phase that provides excellent separation for a wide range of semi-volatile compounds, including halogenated aromatics.
-
Injection Mode (Split): A split injection is used to introduce a small, representative fraction of the sample onto the column, preventing overload and ensuring sharp peaks for a relatively concentrated sample.
-
Ionization (Electron Ionization - EI): At 70 eV, EI provides reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification.
-
Detector (Mass Spectrometer): Provides mass-to-charge ratio data, offering a much higher degree of specificity than UV detection.[7] Can be operated in full scan mode for impurity identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS Method
1. Materials and Reagents:
- This compound reference standard
- Dichloromethane (DCM) or Ethyl Acetate, GC grade
2. Standard and Sample Preparation:
- Prepare stock and working solutions of both the reference standard and the sample in a suitable solvent (e.g., DCM) to a final concentration of approximately 100 µg/mL.
3. GC-MS Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Robust, general-purpose column for semi-volatiles. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas, provides good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Split, 50:1 | Prevents column overloading. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min | Separates analyte from solvent and potential impurities. |
| MS Source | 230 °C | Standard temperature for EI source. |
| MS Quad | 150 °C | Standard temperature for quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Creates reproducible, library-searchable mass spectra. |
| Scan Range | m/z 50 - 300 | Covers the molecular ion and expected fragments. |
Protocol Validation: A Self-Validating System
Every analytical method must be validated to ensure it is suitable for its intended purpose.[13] Validation provides documented evidence that the method is accurate, precise, and reliable.[3][14] The validation of the primary HPLC method should be performed according to ICH Q2(R2) guidelines.[15]
Validation Parameter Relationships
Caption: Interrelationship of key analytical method validation parameters.
Validation Protocol Steps
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known related substances. The method must demonstrate that the peak for this compound is free from interference.[14]
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 50% to 150% of the working concentration). Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable accuracy and precision within the upper and lower bounds of the linearity study.[15]
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a single homogenous sample. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two data sets should meet predefined criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This can be established from the linearity curve or by determining the concentration where the signal-to-noise ratio is approximately 10:1.
Conclusion
The RP-HPLC and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC method is optimized for high-throughput quality control environments, offering excellent resolution and precision for assay and purity determinations. The orthogonal GC-MS method provides an essential tool for confirmatory analysis and the identification of volatile impurities. Adherence to the outlined protocols and validation principles will ensure that the analytical data generated is trustworthy, reproducible, and compliant with stringent regulatory expectations, ultimately safeguarding the quality of the final products derived from this key chemical intermediate.[3][4]
References
- 1. innospk.com [innospk.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. particle.dk [particle.dk]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. achmem.com [achmem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. wjarr.com [wjarr.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. fda.gov [fda.gov]
Application Notes and Protocols: Leveraging 3,5-Dichloro-4-fluoropyridine for the Strategic Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of a Polychlorinated Pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyridine scaffold is a privileged structure in this field, frequently forming the core of inhibitors that target the ATP-binding site of kinases. Within the vast chemical space of functionalized pyridines, 3,5-dichloro-4-fluoropyridine has emerged as a particularly versatile and strategic building block for medicinal chemists.
The unique arrangement of its halogen substituents imparts a distinct reactivity profile, enabling chemists to perform sequential and regioselective functionalizations. This control is paramount in drug development, where precise structural modifications are required to optimize potency, selectivity, and pharmacokinetic properties. The electron-deficient nature of the pyridine ring, amplified by three halogen atoms, activates the scaffold for key transformations. Specifically, the fluorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine atoms at the C3 and C5 positions are amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a modular and powerful approach to constructing complex kinase inhibitor libraries.
This guide provides an in-depth analysis of the core synthetic methodologies utilizing this compound, complete with detailed experimental protocols and the scientific rationale behind the strategic choices made during synthesis.
Pillar 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The most prominent feature of this compound's reactivity is the lability of the C4-fluorine atom. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, which forms a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial. The fluorine atom at C4 is positioned para to the ring nitrogen and ortho to two chlorine atoms. All three are strongly electron-withdrawing groups that effectively stabilize the Meisenheimer complex through resonance and induction, making the C4 position highly electrophilic. Furthermore, fluoride is an excellent leaving group in this context, readily departing to restore aromaticity.[2] This predictable reactivity is a significant advantage, allowing for the clean and efficient introduction of amine and ether functionalities, which are critical for establishing hydrogen-bonding interactions with the hinge region of many kinase active sites.
Experimental Protocol 1: Regioselective Amination at the C4-Position
This protocol describes a general procedure for the selective displacement of the C4-fluorine with a primary or secondary amine, a common strategy for installing a key hinge-binding moiety.
Reaction Scheme:
Caption: SNAr amination at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry microwave vial or sealed tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 166 mg).
-
Reagent Addition: Add the desired amine (e.g., 1.2 mmol) and the base (e.g., DIPEA, 3.0 mmol, 523 µL).
-
Solvent Addition: Add the solvent (e.g., NMP, 3-5 mL) to dissolve the reagents.
-
Reaction: Seal the vessel and heat the mixture. Conventional heating at 80-120 °C or microwave irradiation at 120-150 °C are typical conditions.[3] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).
-
Causality: The use of a polar aprotic solvent like NMP or DMSO is critical as it effectively solvates the reactants and intermediates without protonating the nucleophile. Heat is required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[4]
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-dichloro-N-substituted-pyridin-4-amine.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | NMP | 100 | 12 | ~85-95 |
| Morpholine | DIPEA | DMSO | 120 | 8 | ~90-98 |
| 4-(Piperazin-1-yl)benzonitrile | DIPEA | NMP | 140 (MW) | 0.5 | ~80-90 |
Table 1: Representative conditions for SNAr amination at C4. Yields are estimates based on typical reactions of activated fluoro-pyridines.
Pillar 2: Suzuki-Miyaura Cross-Coupling at the C3 and C5-Positions
Following the functionalization of the C4 position, the two equivalent chlorine atoms at C3 and C5 provide handles for subsequent carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling is a powerful and widely used reaction in medicinal chemistry for this purpose.[5] It allows for the introduction of a vast array of aryl and heteroaryl groups, which are essential for modulating a compound's interaction with the solvent front or selectivity pockets of the kinase active site.
The key to a successful Suzuki coupling lies in the catalytic cycle involving a palladium catalyst.[6] The reaction's regioselectivity on a pre-functionalized 3,5-dichloro-4-aminopyridine core is straightforward, as both C-Cl bonds are electronically similar. Controlling the stoichiometry of the boronic acid reagent is the primary method for achieving either mono- or di-arylation.
Experimental Protocol 2: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol details a method to achieve mono-substitution, creating a scaffold that can be further diversified in a subsequent step.
Reaction Scheme:
Caption: Mono-arylation via Suzuki-Miyaura coupling.
Materials:
-
3,5-Dichloro-4-aminopyridine derivative (from Protocol 1) (1.0 eq)
-
Arylboronic acid (1.0 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 eq)
-
Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a Schlenk flask or reaction vial, add the 3,5-dichloro-4-aminopyridine derivative (e.g., 1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic turnover and achieving high yields.[7]
-
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) followed by the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours. The key to achieving mono-substitution is using a slight excess of the boronic acid; a large excess will lead to di-substitution.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to isolate the mono-arylated product.
| Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Result |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High yield mono-arylation |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Dioxane/H₂O | 90 | Good for general substrates |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 85 | Effective for heteroaryl boronates |
Table 2: Common catalyst systems for Suzuki-Miyaura coupling on chloro-pyridines.
Integrated Synthetic Workflow: Constructing a Kinase Inhibitor Core
The true power of this compound lies in the ability to combine these regioselective transformations to rapidly build molecular complexity. A common and highly effective strategy involves an initial SNAr reaction at C4, followed by sequential Suzuki-Miyaura couplings at C5 and C3 (or a single coupling for a symmetrical C3/C5 di-substitution).
Caption: Integrated workflow for kinase inhibitor synthesis.
This sequential approach allows for the introduction of three distinct points of diversity from a single starting material, making it an ideal strategy for generating focused compound libraries for structure-activity relationship (SAR) studies. By varying the amine in Step 1 and the boronic acids in Steps 2 and 3, chemists can systematically probe the chemical space around the pyridine core to optimize interactions within the kinase active site.
Conclusion
This compound is a high-value scaffold in medicinal chemistry due to its predictable and orthogonal reactivity. The facile SNAr displacement of the C4-fluorine provides a reliable entry point for installing key pharmacophoric groups, while the C3 and C5 chlorine atoms serve as versatile handles for subsequent palladium-catalyzed cross-coupling reactions. This inherent reactivity profile enables a logical and efficient approach to the synthesis of complex, highly substituted pyridine derivatives. The protocols and strategies outlined in this guide demonstrate the power of this building block for the rapid construction and optimization of novel kinase inhibitors, empowering researchers in their quest to develop next-generation targeted therapies.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Regioselective Functionalization of 3,5-Dichloro-4-fluoropyridine
Abstract
3,5-Dichloro-4-fluoropyridine is a pivotal heterocyclic building block in contemporary medicinal and agrochemical research. Its unique substitution pattern presents three distinct halogen sites, each with differentiated electronic properties, offering a versatile platform for controlled, regioselective functionalization. The C4-fluorine is highly activated for nucleophilic aromatic substitution (SNAr), while the C3 and C5-chlorines are amenable to transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the chemical principles governing this regioselectivity and delivers field-proven, step-by-step protocols for the targeted synthesis of 4-substituted and 3,4,5-trisubstituted pyridine derivatives.
Introduction: The Strategic Value of this compound
The pyridine scaffold is a privileged structure in drug discovery, but its functionalization often presents regioselectivity challenges. This compound offers a robust solution by leveraging the distinct reactivity of its halogen substituents.
-
C4-Position (Fluorine): The fluorine atom is positioned para to the ring nitrogen. The potent electron-withdrawing nature of the nitrogen atom makes the C4 position highly electrophilic and susceptible to nucleophilic attack. The subsequent resonance-stabilized anionic intermediate (a Meisenheimer complex) is a key factor in facilitating this reaction, making Nucleophilic Aromatic Substitution (SNAr) the predominant pathway at this site.[1][2]
-
C3/C5-Positions (Chlorine): The chlorine atoms are meta to the ring nitrogen, rendering them significantly less activated towards SNAr.[3] However, the carbon-chlorine bond is well-suited for oxidative addition to low-valent transition metal catalysts (e.g., Palladium(0)), making these positions ideal sites for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[4][5]
This inherent electronic differentiation allows for a predictable and orthogonal approach to synthesizing complex, polysubstituted pyridines.
Caption: Regioselectivity map of this compound.
C4-Functionalization: Selective Displacement of Fluorine via SNAr
The most direct functionalization pathway for this substrate is the SNAr reaction at the C4 position. The high electronegativity of fluorine makes it a good leaving group in this activated system, and the reaction proceeds readily with a variety of nucleophiles under relatively mild conditions.
Mechanistic Rationale: The Meisenheimer Intermediate
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient C4 carbon, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. A key resonance contributor places the negative charge on the ring nitrogen, which is highly favorable and explains the high reactivity of the C4 position over C3 and C5.[1] Subsequent rapid elimination of the fluoride ion restores aromaticity and yields the 4-substituted product.
Caption: Generalized workflow of the SNAr mechanism.
Protocol: C4-Amination
The introduction of an amino group at the C4 position generates 4-amino-3,5-dichloropyridine derivatives, which are valuable precursors for pharmaceuticals.[7]
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Base (e.g., K₂CO₃, DIPEA)
-
Solvent (e.g., DMSO, NMP, Acetonitrile)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard workup and purification supplies
Step-by-Step Protocol:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Add the solvent (e.g., DMSO, 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1-1.5 equiv) and the base (e.g., K₂CO₃, 2.0 equiv).
-
Stir the mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-3,5-dichloropyridine.
| Entry | Amine Nucleophile | Base | Conditions | Approx. Yield |
| 1 | Morpholine | K₂CO₃ | DMSO, 100 °C, 8h | >90% |
| 2 | Aniline | DIPEA | NMP, 120 °C, 12h | 80-90% |
| 3 | Benzylamine | K₂CO₃ | ACN, 80 °C, 16h | 85-95% |
| Yields are estimated based on analogous reactions on activated fluoro-heterocycles. |
Protocol: C4-Alkoxylation
This protocol allows for the synthesis of 4-alkoxy-3,5-dichloropyridines. The reaction requires a strong base to deprotonate the alcohol, generating a potent alkoxide nucleophile.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, benzyl alcohol, phenol)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., THF, DMF)
Step-by-Step Protocol:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add the alcohol (1.2 equiv) and anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve this compound (1.0 equiv) in the anhydrous solvent.
-
Slowly add the solution of the pyridine to the prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purification as described in Protocol 2.2.
| Entry | Alcohol Nucleophile | Base | Conditions | Approx. Yield |
| 1 | Methanol | NaH | THF, 65 °C, 6h | >90% |
| 2 | Phenol | NaH | DMF, 80 °C, 10h | 80-90% |
| 3 | Benzyl Alcohol | NaH | THF, 65 °C, 8h | 85-95% |
| Yields are estimated based on analogous reactions on activated fluoro-heterocycles. |
C3/C5-Functionalization: Selective Cross-Coupling at Chlorine Sites
With the C4-fluorine being relatively unreactive towards oxidative addition, the C3 and C5 chlorine atoms can be selectively functionalized using palladium-catalyzed cross-coupling reactions.[5] This orthogonality is the cornerstone of advanced synthetic strategies using this scaffold.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron species. The generally accepted mechanism involves three key steps:[8][9]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond, forming a Pd(II) complex. This is often the rate-determining and selectivity-determining step.
-
Transmetalation: The organic group from the activated boronic acid (as a borate complex) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Key steps in the Suzuki-Miyaura cross-coupling cycle.
Protocol: C3/C5 Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of a 4-substituted-3,5-dichloropyridine. Note that achieving mono-substitution over di-substitution often relies on using a slight excess of the pyridine substrate or carefully controlling stoichiometry.
Materials:
-
4-Substituted-3,5-dichloropyridine (e.g., product from Protocol 2.2 or 2.3)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF/Water mixture)
Step-by-Step Protocol:
-
To a Schlenk flask, add the 4-substituted-3,5-dichloropyridine (1.2 equiv), arylboronic acid (1.0 equiv), palladium catalyst (1-5 mol%), and base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Perform a standard aqueous workup and purification as described in Protocol 2.2.
| Entry | Boronic Acid | Catalyst | Base | Conditions | Approx. Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O, 90 °C | 70-85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene, 110 °C | 75-90% |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O, 100 °C | 65-80% |
| Yields are estimated based on analogous Suzuki couplings on dichloropyridines. |
Protocol: C3/C5 Sonogashira Coupling
The Sonogashira reaction is a highly effective method for installing alkynyl groups, which are versatile functional handles for further chemistry (e.g., click chemistry, cyclizations).[10][11][12]
Materials:
-
4-Substituted-3,5-dichloropyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Amine base/solvent (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))
-
Optional co-solvent (e.g., THF, DMF)
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-substituted-3,5-dichloropyridine (1.0 equiv), palladium catalyst (2-5 mol%), and CuI (4-10 mol%).
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until completion as monitored by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through Celite.
-
Perform a standard aqueous workup and purification as described in Protocol 2.2.
Sequential Functionalization Strategy
The true synthetic power of this compound is realized through sequential, regioselective reactions, enabling the creation of precisely substituted pyridines. The most common and logical pathway involves an initial C4-SNAr reaction followed by a C3/C5 cross-coupling.
Caption: A sequential SNAr and cross-coupling workflow.
This two-step approach provides a modular and highly effective route to novel chemical entities for screening in drug discovery and materials science programs. By carefully selecting the nucleophile for the first step and the coupling partner for the second, a vast chemical space can be rapidly explored from a single, versatile starting material.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions with 3,5-Dichloro-4-fluoropyridine
Welcome to the technical support center for 3,5-Dichloro-4-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently encountered side products in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary application for this compound. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effects of the three halogen substituents, renders it susceptible to attack by nucleophiles. However, the presence of multiple reactive sites can lead to challenges in regioselectivity and the formation of undesired byproducts.
FAQ 1: We are observing a mixture of products in our SNAr reaction with an amine. How can we control the regioselectivity?
Answer: This is a common issue stemming from the competitive reactivity of the C4-F and C3/C5-Cl positions. Generally, the C4 position is the most activated towards nucleophilic attack due to the strong electron-withdrawing effect of the fluorine atom and the ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate.
Key Insight: The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the C4 carbon more electrophilic. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the superior leaving group ability of fluoride in this context[1].
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) can enhance the kinetic selectivity, favoring attack at the most activated C4 position.
-
Nucleophile Stoichiometry: Using a controlled amount of the nucleophile (1.0-1.2 equivalents) can minimize the risk of di-substitution, which can occur at higher temperatures or with prolonged reaction times.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or THF are typically used to facilitate SNAr reactions. The choice of solvent can sometimes influence regioselectivity, so screening different solvents may be beneficial.
FAQ 2: After mono-substitution at the C4 position, we are seeing the formation of a di-substituted byproduct. How can this be avoided?
Answer: The initial substitution of the fluorine atom with an electron-donating group (like an amine or an alkoxide) can activate the ring towards a second substitution at one of the chlorine atoms, especially under forcing conditions.
Troubleshooting Strategies:
-
Strict Stoichiometry: As mentioned, precise control over the nucleophile stoichiometry is critical.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Choice of Base: If a base is used to deprotonate the nucleophile, a non-nucleophilic, sterically hindered base can be advantageous.
FAQ 3: Our reaction is yielding the hydrolyzed product, 3,5-dichloro-4-hydroxypyridine. What is the cause and how can it be prevented?
Answer: Hydrolysis is a competing reaction, particularly if there is residual water in your reaction mixture or if the reaction is worked up under aqueous basic conditions. The pyridone product is often highly insoluble and can complicate purification. The zwitterionic character of 4-pyridones can enhance the rate of hydrolysis[2].
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Aqueous Work-up: During work-up, neutralize the reaction mixture carefully with a mild acid (e.g., saturated aqueous NH₄Cl) before extraction to avoid base-catalyzed hydrolysis.
-
Non-Aqueous Work-up: If possible, consider a non-aqueous work-up where the solvent is removed under reduced pressure and the residue is purified directly by chromatography.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. However, each of these reactions has its characteristic side products.
Suzuki-Miyaura Coupling
FAQ 4: Our Suzuki-Miyaura coupling reaction is plagued by the homocoupling of our boronic acid. How can we minimize this side product?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often catalyzed by the palladium catalyst, especially in the presence of oxygen.
Troubleshooting Strategies:
-
Degassing: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen levels.
-
Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, sometimes switching to a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand combination can reduce homocoupling.
-
Base Selection: The choice of base can influence the rate of homocoupling. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or NaOtBu.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to drive the desired cross-coupling reaction to completion.
| Parameter | Recommendation for Minimizing Homocoupling |
| Atmosphere | Strictly inert (Argon or Nitrogen) |
| Solvents | Degassed prior to use |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |
| Catalyst | Screen different Pd sources and ligands |
Sonogashira Coupling
FAQ 5: We are observing significant formation of the alkyne dimer (Glaser coupling product) in our Sonogashira reaction. What are the best practices to avoid this?
Answer: The copper(I) co-catalyst in the Sonogashira reaction is known to promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.
Troubleshooting Strategies:
-
Inert Atmosphere: As with Suzuki coupling, maintaining a strictly oxygen-free environment is crucial.
-
Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can completely eliminate the Glaser coupling side product[3]. These often involve the use of specific ligands and bases.
-
Amine Base: The choice of amine base can be important. A bulky amine like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling.
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Buchwald-Hartwig Amination
FAQ 6: Our Buchwald-Hartwig amination is resulting in a significant amount of the hydrodehalogenated pyridine (replacement of a chlorine with hydrogen). How can we prevent this?
Answer: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from competing reduction pathways of the aryl halide. This can be particularly problematic with electron-deficient substrates like this compound.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are often effective at promoting the desired C-N bond formation and suppressing hydrodehalogenation[4].
-
Catalyst System: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results and lower levels of side products compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Base Choice: While NaOtBu is a common base, for some substrates, a weaker base like K₃PO₄ or Cs₂CO₃ in combination with a highly active catalyst system may reduce the incidence of hydrodehalogenation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Section 3: Directed Ortho-Metalation (DoM)
The halogens on this compound can act as directing groups for ortho-lithiation, allowing for functionalization at the C2 or C6 positions. However, this powerful technique is not without its potential pitfalls.
FAQ 7: We are attempting a directed ortho-metalation, but are isolating a rearranged product. What is happening?
Answer: You are likely observing an anionic Fries rearrangement. In this process, a substituent on a heteroatom (in this case, if you have a carbamate or similar group) migrates to an adjacent, newly lithiated carbon atom on the aromatic ring[5][6][7].
Troubleshooting Strategies:
-
Low Temperature: The anionic Fries rearrangement is often temperature-dependent. Maintaining a very low temperature (e.g., -78 °C or lower) during the lithiation and subsequent quenching is crucial to prevent this side reaction.
-
Rapid Quenching: After the lithiation is complete, quench the reaction with the desired electrophile as quickly as possible.
-
Choice of Directing Group: Some directing metalation groups (DMGs) are more prone to rearrangement than others. If possible, consider a more stable DMG for your transformation.
Experimental Protocols
General Protocol for SNAr at the C4-Position
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add the amine nucleophile (1.1 eq).
-
Add a suitable base such as K₂CO₃ or Et₃N (2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Coupling
-
In a flame-dried flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Visualizing Reaction Pathways
Caption: Common side products in SNAr reactions.
Caption: Key side products in cross-coupling reactions.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 3,5-Dichloro-4-fluoropyridine
Welcome to the technical support center for the purification of 3,5-Dichloro-4-fluoropyridine (CAS No. 916791-62-3). This guide is designed for researchers, scientists, and drug development professionals who handle this critical chemical intermediate. The purity of this building block is paramount, as impurities can lead to compromised reaction yields, the formation of undesired byproducts, and potential safety or efficacy issues in the final active pharmaceutical ingredient (API).[1] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges encountered during purification.
Critical Safety Precautions
Before any purification protocol is attempted, it is imperative to understand and mitigate the risks associated with this compound and related halogenated pyridines.
Question: What are the primary hazards and necessary precautions when handling this compound?
Answer: this compound and its analogs are classified as hazardous substances.
-
Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[2][3] They can cause severe skin and eye irritation.[4]
-
Handling Procedures: All manipulations must be conducted within a certified chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible.[5]
-
Waste Disposal: Dispose of all waste, including contaminated solvents and materials, as hazardous chemical waste in accordance with local, state, and federal regulations.[2][6]
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification strategy for crude this compound.
Question: What are the most likely impurities in my crude product?
Answer: The impurity profile is dictated by the synthetic route. A common synthesis involves the fluorination of polychlorinated pyridines.[7][8][9] Therefore, typical impurities include:
-
Partially Halogenated Intermediates: Such as trichloro-fluoropyridines or tetrachloro-monofluoropyridines, which result from incomplete fluorination.[8]
-
Isomers: Depending on the reaction's regioselectivity, other isomers of dichlorofluoropyridine may be present.
-
Unreacted Starting Materials: Residual pentachloropyridine or other precursors.
-
High-Boiling Solvents: Aprotic polar solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are often used and can be difficult to remove.[7][8]
-
Byproducts of Decomposition: Thermal instability or side reactions can generate polymeric materials or other degradation products.[10]
Question: How do I choose the most appropriate purification technique?
Answer: The choice depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.
Question: What analytical methods are best for assessing purity at each stage?
Answer: A multi-pronged approach is recommended for robust quality control.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities, such as residual solvents and close-boiling halogenated intermediates. It provides a clear percentage purity based on peak area.[11]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally sensitive impurities that are not amenable to GC analysis.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can be used for purity assessment (qNMR) or by identifying impurity peaks. ¹⁹F NMR is particularly powerful for identifying other fluorinated species.
Troubleshooting Guide by Purification Technique
Fractional Vacuum Distillation
This is often the preferred method for large-scale purification, especially for removing intermediates with different boiling points.[7][8]
Question: My product is darkening and the yield is low. Is it decomposing?
Answer: Yes, this strongly suggests thermal decomposition. Halogenated pyridines can be unstable at high temperatures.
-
Causality: The atmospheric boiling point is likely too high, causing the compound to degrade over the time required for distillation.
-
Solution:
-
Reduce the Pressure: Employ a vacuum pump to lower the system pressure. This significantly reduces the boiling point, allowing for distillation at a safer, lower temperature.
-
Minimize Residence Time: Use a setup like a short-path distillation apparatus for smaller scales or ensure efficient heat transfer in larger setups to minimize the time the product spends at high temperatures.
-
Check for Contaminants: Ensure the crude material is free from strong acids or bases, which can catalyze decomposition at elevated temperatures.
-
Question: I have poor separation between my product and an impurity with a very similar boiling point. What can I do?
Answer: This is a common challenge that requires increasing the theoretical plates of your distillation setup.
-
Causality: Your distillation column is not efficient enough to resolve components with a small boiling point difference.
-
Solution:
-
Increase Column Efficiency: Replace a simple Vigreux column with a more efficient packed column (e.g., with Raschig rings or metal sponge) or a multi-tray column like an Oldershaw column.[8]
-
Increase Reflux Ratio: Slow down the rate of distillate collection. This increases the number of condensation-vaporization cycles within the column, enhancing separation. A higher reflux ratio (e.g., 5:1 or greater) is recommended.[8]
-
Ensure Thermal Stability: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss.
-
Recrystallization
If the crude product is a solid or can be solidified, recrystallization is an excellent technique for achieving high purity by removing small amounts of impurities.
Question: My product "oils out" of the solution instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.
-
Causality: The solute is coming out of solution as a liquid phase rather than a solid crystalline lattice.
-
Solution:
-
Add More Solvent: Immediately add more hot solvent to redissolve the oil.
-
Cool Slowly: Allow the solution to cool much more slowly, without agitation initially, to give molecules time to arrange into a crystal lattice. Seeding with a pure crystal can help.
-
Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent-antisolvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (the antisolvent, in which it is insoluble) at a slightly elevated temperature until turbidity persists. Then, cool slowly.
-
Question: My recovery is very low after recrystallization. What went wrong?
Answer: This typically points to issues with solvent choice or procedural execution.
Flash Column Chromatography
Chromatography is highly effective for separating compounds based on differences in polarity and is suitable for all scales.[12]
Question: How do I choose the right mobile phase (eluent) for my separation?
Answer: The introduction of fluorine can significantly alter a molecule's polarity, making solvent selection key.[12]
-
Causality: Effective separation relies on the differential partitioning of the product and impurities between the stationary phase (silica gel) and the mobile phase.
-
Solution:
-
Start with Thin-Layer Chromatography (TLC): Use TLC plates to screen different solvent systems. A good system will show the desired product with a retention factor (Rf) of ~0.3-0.4 and good separation from all impurity spots.
-
Typical Solvents: For halogenated pyridines, common mobile phases consist of a non-polar solvent like hexanes or heptane mixed with a more polar solvent like ethyl acetate or dichloromethane.
-
Adjusting Polarity: If your compound does not move from the baseline, the eluent is not polar enough; increase the proportion of the polar solvent. If it runs with the solvent front (Rf ~1.0), the eluent is too polar; decrease the proportion of the polar solvent.
-
Question: My purified fractions are still contaminated with a close-running impurity. How can I improve resolution?
Answer: Improving resolution requires optimizing the chromatographic conditions to increase the separation factor between the two components.
-
Causality: The selectivity of your current system is insufficient to resolve the compounds.
-
Solution:
-
Use a Shallower Gradient: If using gradient elution, make the gradient shallower in the region where the compounds of interest are eluting. If using isocratic (constant solvent mixture) elution, slightly decrease the polarity to increase retention time and allow for better separation.
-
Try a Different Solvent System: The selectivity between two compounds can change dramatically with a different eluent. For example, switching from a hexane/ethyl acetate system to a hexane/dichloromethane system may alter the elution order or improve separation.
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of crude material that is 1-5% of the mass of the silica gel.
-
Standard Operating Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and rated for vacuum. Connect to a vacuum pump with a pressure gauge and cold trap.
-
Charge: Charge the distillation flask with the crude this compound (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips.
-
Evacuate: Slowly and carefully evacuate the system to the desired pressure.
-
Heat: Begin heating the distillation pot using a heating mantle.
-
Equilibrate: As the liquid begins to boil and condensate rises, allow the column to equilibrate by adjusting the heat so that a steady reflux is established in the column head.
-
Collect Fractions: Slowly begin collecting fractions. Discard any initial low-boiling forerun. Collect the main fraction at the expected boiling point for the given pressure. Collect a final, higher-boiling fraction separately.
-
Analysis: Analyze all fractions by GC to determine their purity and pool the appropriate fractions.
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. (See Table 1 for suggestions).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid is completely dissolved. Add solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Solvent System | Boiling Point (°C) | Suitability Notes |
| Heptane/Toluene | 98 / 111 | Good for non-polar impurities. Dissolve in minimal hot toluene, add heptane as antisolvent. |
| Ethanol/Water | 78 / 100 | Good for polar impurities. Dissolve in hot ethanol, add water dropwise until cloudy, then cool. |
| Isopropanol | 82 | A single solvent that may work well; offers a good balance of polarity. |
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. US4746744A - Method of preparation of 3,5-dichloro-2,4,6-trifluoropyridine - Google Patents [patents.google.com]
- 8. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 11. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Advanced Strategies for Regioselective Substitutions on 3,5-Dichloro-4-fluoropyridine
Welcome to the technical resource hub for navigating the complexities of nucleophilic aromatic substitution (SNAr) on 3,5-dichloro-4-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter regioselectivity challenges with this versatile but nuanced building block. Here, we move beyond basic procedures to dissect the mechanistic underpinnings of selectivity, offering field-proven troubleshooting strategies and detailed protocols to empower you to control your reaction outcomes.
Frequently Asked Questions: The Fundamentals of Reactivity
This section addresses the core principles governing substitutions on the this compound ring system. Understanding these fundamentals is the first step toward rational problem-solving in the lab.
Question 1: Why is the this compound ring so susceptible to nucleophilic attack?
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which polarizes the ring system and lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital).[1][2] This effect is significantly amplified by the presence of three strongly electron-withdrawing halogen substituents (two Cl, one F). These groups further deplete the ring of electron density, making it a highly activated electrophile that is primed for attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, passing through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] The ability of the pyridine nitrogen to bear a negative charge in the resonance forms of this intermediate is a key factor in its high reactivity compared to a similarly substituted benzene ring.[6]
Question 2: Which halogen is the preferred leaving group in SNAr reactions, and why does this dictate the initial regioselectivity?
In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[5] The halogen's ability to activate the carbon atom towards this attack is more critical than its stability as a leaving anion (which occurs in the fast, second step). Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect makes the carbon atom it is attached to (C4) the most electrophilic and electron-deficient site on the ring. Consequently, the C4 position is the kinetically favored site for nucleophilic attack. This leads to a general reactivity trend for halogens in SNAr reactions of F > Cl > Br > I , which is the reverse of the trend seen in SN2 reactions.[1][4] Therefore, under standard SNAr conditions, nucleophiles will preferentially displace the fluorine atom at the C4 position.
Question 3: Beyond leaving group ability, what other factors influence whether substitution occurs at C4-F or C3/C5-Cl?
While the C4-F position is electronically predisposed to attack, the final product distribution can be a delicate balance of several competing factors:
-
Steric Hindrance: The C4 position is sterically unencumbered. In contrast, the C3 and C5 positions are flanked by another halogen and are ortho to the pyridine nitrogen, creating a more crowded environment. Bulky nucleophiles will therefore show a very high preference for attack at the C4 position.[7][8]
-
Nucleophile Hardness (HSAB Theory): The highly electrophilic C4-F bond can be considered a "hard" electrophilic site. According to Hard and Soft Acids and Bases (HSAB) theory, hard nucleophiles (e.g., alkoxides, ammonia, primary amines) will preferentially react at this hard site. Softer nucleophiles (e.g., thiolates) may exhibit less selectivity.
-
Reaction Conditions: Temperature and solvent polarity can modulate selectivity. Higher temperatures can provide the necessary activation energy to overcome the barrier for the less-favored C3/C5 substitution, potentially leading to product mixtures.[8]
-
Catalysis: The use of transition metal catalysis, such as palladium-catalyzed cross-coupling, completely changes the rules of selectivity. These reactions operate via a different mechanism (oxidative addition/reductive elimination) where C-Cl bonds are often more reactive than C-F bonds, enabling a reversal of regioselectivity.[9]
Visual Guide 1: The Regioselectivity Challenge
Caption: Competing nucleophilic attack pathways on this compound.
Troubleshooting Guide: Common Experimental Issues
This section is formatted to address specific problems you may be facing in your experiments.
Problem 1: "My reaction is yielding a mixture of C4 and C3/C5 substituted products. How can I exclusively obtain the C4-substituted isomer?"
Achieving high selectivity for the C4 position is usually the more straightforward task. If you are seeing a mixture, it suggests your conditions are allowing the less favorable C3/C5 pathway to compete.
Causality & Solution:
-
High Temperature: Elevated temperatures may be overcoming the activation energy barrier for C3/C5 substitution.
-
Troubleshooting: Run the reaction at a lower temperature. Start at room temperature, and if the reaction is too slow, cool it to 0 °C or below and allow it to warm slowly. Monitor progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
-
-
Nucleophile Choice: While less common, certain nucleophiles may have an intrinsic lack of selectivity.
-
Troubleshooting: If possible, consider a slightly bulkier or "harder" nucleophile to enhance the natural preference for the C4 position.
-
-
Solvent Effects: The solvent can influence the transition state energies of the competing pathways.
-
Troubleshooting: Standard polar aprotic solvents like DMF, DMSO, or NMP are generally effective. However, switching to a less polar solvent like THF or Dioxane can sometimes increase selectivity by disfavoring the formation of the more charged intermediates.
-
Problem 2: "My goal is to substitute one of the chlorine atoms at C3/C5, but my reaction exclusively yields the C4-substituted product. How can I reverse the regioselectivity?"
This is a significant synthetic challenge that requires moving beyond standard SNAr conditions. The inherent electronic preference for the C4 position must be deliberately overridden.
Causality & Solution:
-
Mechanism Mismatch: Standard SNAr conditions are programmed to favor C4. You must employ a reaction that operates under a different mechanistic manifold.
-
Troubleshooting Strategy 1: Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination are often selective for C-Cl bonds over the stronger C-F bond. This provides a powerful method to directly form C-N bonds at the C3/C5 positions.[9] You will need to screen palladium catalysts (e.g., Pd₂(dba)₃), ligands (e.g., Xantphos, RuPhos), and bases (e.g., Cs₂CO₃, NaOtBu) to optimize the reaction.
-
Troubleshooting Strategy 2: Directed Ortho-Metalation (DoM): If other functional groups are present, it may be possible to use a directing group to achieve metalation (e.g., with LDA or n-BuLi) specifically at C2 or C6, which are adjacent to the nitrogen. Subsequent trapping with an electrophile is not a direct substitution of the chlorine, but it's a strategy for functionalizing those positions.
-
Troubleshooting Strategy 3: Steric Blocking (Advanced): A more complex but elegant solution involves temporarily introducing a bulky protecting group adjacent to the C4 position to sterically block it. For example, installing a trialkylsilyl group at a nearby position can completely reverse selectivity, directing the nucleophile to the most remote halogen.[10] This group can then be removed in a subsequent step.
-
Data Summary: Controlling Regioselectivity
The following table summarizes how key experimental parameters can be adjusted to favor the desired regioisomer.
| Parameter | To Favor C4 Substitution (F displacement) | To Favor C3/C5 Substitution (Cl displacement) | Rationale |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) | SNAr is governed by electrophilicity (C4 > C3/C5). Pd-catalysis is governed by oxidative addition rates (C-Cl > C-F). |
| Nucleophile | Hard, less sterically hindered (e.g., R-OH, NH₃, R-NH₂) | Amines, Boronic Acids, etc. (compatible with Pd-catalysis) | Matching nucleophile properties to the reaction mechanism is key. |
| Temperature | Low (0 °C to Room Temp) | Typically elevated (80-120 °C) | Lower temperatures favor the kinetically controlled C4 product. Higher temperatures are often required for catalytic cycles. |
| Solvent | Polar Aprotic (DMF, NMP, DMSO) | Aprotic, less polar (Dioxane, Toluene) | Standard SNAr solvents stabilize the Meisenheimer complex. Pd-coupling often performs better in less polar media. |
| Additives | Mild Base (K₂CO₃, Et₃N) | Pd Catalyst, Ligand, Strong Base (NaOtBu, Cs₂CO₃) | Additives must match the chosen mechanistic pathway. |
Visual Guide 2: Troubleshooting Workflow for Regioselectivity
Caption: A decision tree for troubleshooting regioselectivity issues.
Experimental Protocols
The following protocols are illustrative examples designed to achieve selective substitution at either the C4 or C5 position. Note: These are general guidelines and may require optimization for your specific nucleophile. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective C4-Amination via SNAr
This protocol details a typical procedure for the selective displacement of fluorine.
-
Reaction Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., NMP, DMF, or acetonitrile, approx. 0.2 M concentration).
-
Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) or an organic base like triethylamine (Et₃N, 1.5 eq).
-
Nucleophile Addition: At room temperature, add the desired amine nucleophile (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 4-amino-3,5-dichloropyridine product.
Protocol 2: Selective C5-Amination via Buchwald-Hartwig Cross-Coupling
This protocol outlines a strategy to reverse selectivity and target a C-Cl bond.
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the amine nucleophile (1.2 eq).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, approx. 0.1 M). Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C. Stir vigorously. Monitor the reaction progress by taking aliquots (via syringe) and analyzing by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Extraction and Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired 5-amino-3-chloro-4-fluoropyridine regioisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimal Storage and Handling of 3,5-Dichloro-4-fluoropyridine
Welcome to the technical support guide for 3,5-Dichloro-4-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in your laboratory. Improper storage can lead to degradation, compromising the accuracy and reproducibility of your experimental results. This guide provides in-depth, field-proven insights into the optimal storage conditions and troubleshooting strategies to prevent and address the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
To maintain the purity and stability of this compound, it is imperative to store it under controlled conditions that minimize exposure to atmospheric moisture, light, and elevated temperatures. The following conditions are recommended:
-
Temperature: For long-term storage, keep the compound in a freezer at -20°C.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[2][3]
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen.[1][2][3] This is crucial to prevent hydrolysis and oxidation.
-
Container: Use a tightly sealed, amber glass vial or a container made of a compatible material to protect the compound from light and moisture.
-
Desiccation: Store the container within a desiccator containing a suitable desiccant to further minimize exposure to moisture.
The rationale behind these conditions lies in the chemical nature of halogenated pyridines. The fluorine atom at the 4-position is susceptible to nucleophilic substitution, particularly by water (hydrolysis), and the pyridine ring itself can be sensitive to photodegradation.
Q2: I've noticed a change in the physical appearance of my this compound sample (e.g., color change, clumping). What could be the cause?
A visual change in your sample is often the first indicator of degradation. Here’s what these changes might signify:
-
Color Change (e.g., from off-white to yellow or brown): This is a common sign of degradation, potentially due to the formation of colored impurities through oxidation or photodegradation.[4] Halogenated aromatic compounds can be susceptible to light-induced degradation.
-
Clumping or Caking: This typically indicates the absorption of moisture. Due to its hygroscopic nature, if not stored under anhydrous conditions, the compound can absorb water from the atmosphere, leading to hydrolysis and changes in its physical state.
-
Presence of an Uncharacteristic Odor: While this compound has a characteristic odor, any significant change could indicate the formation of volatile degradation products.
If you observe any of these changes, it is highly recommended to re-analyze the material for purity before use.
Q3: What are the likely degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on the known reactivity of similar halogenated pyridines, the following degradation pathways are plausible:
-
Hydrolysis: The C-F bond is susceptible to hydrolysis, which would lead to the formation of 3,5-dichloro-4-hydroxypyridine. This is a common degradation pathway for fluorinated pyridines, especially in the presence of moisture.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in pyridine derivatives, potentially leading to polymerization or the formation of various photoproducts.[5] The specific products are difficult to predict without experimental data but would result in a complex mixture of impurities.
-
Polymerization: Some fluoropyridines are known to be unstable and can polymerize, especially if impurities are present or if stored improperly. The formation of brown, tarry materials can be an indication of polymerization.
Q4: My experimental results are inconsistent when using an older batch of this compound. How can I troubleshoot this?
Inconsistent results are a frequent consequence of using a degraded starting material. Here is a systematic approach to troubleshooting this issue:
-
Purity Re-assessment: The first and most critical step is to re-analyze the purity of your this compound batch. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): This will provide detailed structural information and can help identify impurities. Look for new signals that do not correspond to the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for separating and identifying volatile and non-volatile impurities, respectively.
-
-
Control Experiment: Perform a control experiment using a fresh, unopened batch of this compound. If this experiment yields the expected results, it strongly suggests that the older batch has degraded.
-
Purification: If the impurity level in the older batch is low, you may be able to purify it by recrystallization or column chromatography. However, for critical applications, using a new, high-purity batch is always the recommended course of action.
-
Review Storage History: Investigate the storage history of the problematic batch. Was it stored under an inert atmosphere? Was the container properly sealed? Was it exposed to light or temperature fluctuations? This information will help you prevent future degradation.
Troubleshooting Guide: A Summary
The following table summarizes potential issues, their likely causes, and recommended actions to take when working with this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low assay or purity results for an older batch | Gradual degradation over time due to improper storage. | 1. Re-qualify the material using analytical techniques (NMR, GC-MS, LC-MS). 2. If significant degradation has occurred, acquire a new batch. 3. Review and improve your storage conditions to prevent future degradation.[4] |
| Inconsistent experimental results | Degradation of the compound during the experiment or use of a degraded starting material. | 1. Ensure all solvents and reagents are anhydrous where necessary. 2. Control the reaction temperature and atmosphere meticulously. 3. Minimize the exposure of the compound to air and moisture during handling. 4. Run a control experiment with a freshly opened, high-purity sample.[4] |
| Color change of the material (e.g., to yellow/brown) | Formation of degradation products, likely due to oxidation or photodegradation. | 1. Store the material in an amber vial to protect it from light. 2. Always store under an inert atmosphere (argon or nitrogen) to prevent oxidation. 3. Analyze the discolored material to identify the colored impurities before use.[4] |
| Physical state change (e.g., clumping, stickiness) | Absorption of moisture from the atmosphere, leading to hydrolysis. | 1. Store in a tightly sealed container within a desiccator. 2. Handle the compound in a glove box or under a stream of inert gas to minimize moisture exposure. 3. If moisture absorption is suspected, the material can be dried under a high vacuum, but re-analysis of purity is essential. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Experimental Protocols
Protocol for Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrument Setup: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Use standard acquisition parameters. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: Integrate the signals corresponding to the aromatic proton of this compound. Compare the integration of these signals to any impurity signals present in the spectrum to estimate the purity.
References
- 1. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Troubleshooting failed Suzuki or Buchwald-Hartwig reactions with 3,5-Dichloro-4-fluoropyridine
Topic: Troubleshooting Failed Suzuki-Miyaura and Buchwald-Hartwig Reactions with 3,5-Dichloro-4-fluoropyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving the sterically hindered and electron-deficient substrate, this compound. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common and complex failures.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The difficulties with this substrate arise from a combination of electronic and steric factors, as well as the inherent nature of the pyridine core.
-
Catalyst Poisoning: The primary issue with pyridine-containing substrates is the Lewis basic nitrogen atom. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive. This "poisoning" effectively halts the reaction.[1]
-
Substrate Reactivity: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step of the catalytic cycle.[2][3] The electron-withdrawing fluorine atom at the 4-position further deactivates the ring, making oxidative addition even more challenging.
-
Regioselectivity: The presence of two identical chloro-substituents at the 3 and 5 positions presents a challenge for mono-functionalization, as the electronic environments are similar. Achieving high selectivity for mono- versus di-substitution requires carefully optimized conditions.
Q2: What are the primary side reactions I should be aware of?
A2: The most common side reactions that can significantly lower the yield of your desired product include:
-
Hydrodehalogenation: This is the replacement of a chlorine atom with a hydrogen atom. It's a common side reaction when the reductive elimination of the desired product is slow, allowing for competing pathways.[2]
-
Homocoupling: This side reaction results from the coupling of two boronic acid/ester molecules in Suzuki reactions or two amine molecules in Buchwald-Hartwig reactions.[4] It is often promoted by the presence of oxygen, so maintaining a strictly inert atmosphere is crucial.[1]
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be cleaved by the base or trace amounts of water to yield the corresponding arene.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses specific issues you may encounter when attempting to form a C-C bond with this compound.
Issue 1: Low to No Conversion of Starting Material
This is the most common failure mode and can be attributed to several factors related to catalyst activity and reaction conditions.
Q: I've set up my Suzuki reaction with this compound, but I'm only recovering my starting material. What's the first thing I should investigate?
A: The first and most critical aspect to investigate is the efficacy of your catalyst system under the challenging conditions presented by this substrate.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low conversion.
Detailed Troubleshooting Steps:
-
Evaluate Your Catalyst and Ligand: For electron-deficient aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] You need a more robust system.
-
Palladium Source: Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined palladium pre-catalyst, such as a palladacycle (e.g., G3 or G4 pre-catalysts). These form the active Pd(0) species more cleanly and efficiently.[2][5]
-
Ligand Selection: The key to success is using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the difficult oxidative addition step, and shield the metal from coordinating with the pyridine nitrogen.[2][6]
-
| Ligand Recommendation for this compound | Rationale |
| XPhos | Excellent for sterically hindered and electron-poor aryl chlorides. |
| SPhos | Another highly effective biarylphosphine ligand. |
| RuPhos | Often successful when other ligands fail. |
-
Optimize the Base and Solvent System:
-
Base: While weaker bases can be used, a strong, non-nucleophilic base is often required to facilitate the transmetalation step.[7] Consider switching from Na₂CO₃ to stronger inorganic bases.
-
Recommended Bases: K₃PO₄, Cs₂CO₃
-
-
Solvent: Ensure you are using dry, degassed solvents. Water and oxygen can interfere with the catalytic cycle.[2]
-
Recommended Solvents: Toluene, 1,4-Dioxane, DMF.[2]
-
-
-
Increase Reaction Temperature: The C-Cl bond activation is often the rate-limiting step and typically requires elevated temperatures, often in the range of 80-110 °C.[2]
Troubleshooting Guide: Buchwald-Hartwig Amination
This section focuses on overcoming hurdles when forming a C-N bond with this compound.
Issue 2: Hydrodehalogenation is the Major Product
Q: My Buchwald-Hartwig reaction is consuming the starting material, but I'm primarily observing the replacement of a chlorine atom with hydrogen. How can I fix this?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with challenging substrates. It occurs when reductive elimination is slow, allowing for competing pathways.
Troubleshooting Hydrodehalogenation:
Caption: Workflow to minimize hydrodehalogenation.
Detailed Solutions:
-
Ligand Choice is Crucial: The choice of ligand can dramatically influence the rate of reductive elimination versus side reactions.
-
Switch to a Bulkier Ligand: Ligands like BrettPhos or RuPhos are designed to accelerate the final reductive elimination step, which outcompetes the hydrodehalogenation pathway.
-
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[2] If your substrate is base-sensitive, LHMDS can be an alternative.
-
Strictly Anhydrous Conditions: Trace amounts of water can be a source of the hydride that leads to hydrodehalogenation. Ensure all reagents and solvents are rigorously dried.[2]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[2]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, if not using a pre-catalyst, prepare the catalyst premix by dissolving palladium(II) acetate and SPhos in a small amount of the reaction solvent.
-
Add the anhydrous, degassed 1,4-dioxane to the Schlenk flask containing the reagents.
-
Add the catalyst or catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the RuPhos Pd G3 pre-catalyst and sodium tert-butoxide.
-
Add the anhydrous, degassed toluene.
-
Add the this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3,5-Dichloro-4-fluoropyridine
Welcome to the technical support center for the functionalization of 3,5-dichloro-4-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. Here, we move beyond generic protocols to address the specific challenges and nuances of this electron-deficient heterocyclic substrate. Our focus is on providing practical, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your cross-coupling reactions.
Section 1: Foundational FAQs - Understanding the Substrate
This section addresses the fundamental chemical principles governing the reactivity of this compound in palladium-catalyzed cross-coupling reactions.
Q1: Which halogen on this compound is the most reactive in a typical palladium-catalyzed cross-coupling reaction?
A1: The C-Cl bonds are significantly more reactive than the C-F bond. The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the trend of I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond dissociation energy.[1] The oxidative addition of the palladium catalyst into the C-X bond is the rate-determining step, and the C-Cl bond (bond energy ~81 kcal/mol) is much weaker and more readily cleaved than the robust C-F bond (~116 kcal/mol).[2] Therefore, under typical conditions for Suzuki, Buchwald-Hartwig, or Sonogashira couplings, selective functionalization of the C-Cl bonds will occur, leaving the C-F bond intact.
Q2: Can I achieve selective functionalization at the C3 versus the C5 position?
A2: No, not directly. The two chlorine atoms at the C3 and C5 positions are electronically and sterically equivalent due to the symmetry of the molecule.[3] Therefore, in a mono-coupling reaction, you will obtain a statistical mixture of 3-substituted-5-chloro-4-fluoropyridine and 5-substituted-3-chloro-4-fluoropyridine, which are identical. Achieving regioselectivity would require introducing a directing group or performing the reaction on a precursor where the C3 and C5 positions are already differentiated.
Q3: How can I control the reaction to favor mono-substitution over di-substitution?
A3: Achieving selective mono-substitution requires careful control over the reaction conditions to prevent the second chlorine from reacting after the first has been coupled. The key parameters are:
-
Stoichiometry: Use a slight deficiency or an equimolar amount (1.0 to 1.2 equivalents) of the coupling partner (e.g., boronic acid, amine, alkyne) relative to the this compound.[4]
-
Reaction Time: Closely monitor the reaction's progress using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.[4]
-
Temperature: Lowering the reaction temperature can often enhance selectivity for the mono-substituted product by slowing down the rate of the second coupling event.[4]
Section 2: Troubleshooting Guide by Reaction Type
This section provides specific troubleshooting advice for common cross-coupling reactions performed on this compound.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q4: My Suzuki-Miyaura reaction shows low or no conversion. What are the primary causes?
A4: This is a common issue with electron-deficient N-heterocycles. The primary culprits are:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[5]
-
Inefficient Oxidative Addition: C-Cl bonds are less reactive than C-Br or C-I bonds, making the initial oxidative addition step challenging.[6][7]
-
Protodeboronation of the Boronic Acid: The boronic acid can be hydrolyzed back to the corresponding arene, especially under basic conditions, reducing the concentration of your active nucleophile.[5]
Solution Pathway:
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often insufficient. Switch to a more robust system using a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly effective as they accelerate both the oxidative addition and the reductive elimination steps.[4][5][8]
-
Base Selection: Use a moderately strong base. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ for challenging couplings.[5] Stronger bases like NaOtBu can be effective but may promote side reactions.
-
Protect the Boronic Acid: If protodeboronation is suspected, switch from the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt (MIDA boronates are also an option).[5]
Buchwald-Hartwig Amination (C-N Bond Formation)
Q5: I am attempting a Buchwald-Hartwig amination, but the reaction is stalled with significant starting material remaining. Why?
A5: The amination of chloropyridines is particularly challenging due to the difficulty of the C-Cl bond's oxidative addition, which is often the rate-limiting step.[9]
Solution Pathway:
-
Elevate the Temperature: These reactions typically require higher temperatures, often in the 80-110 °C range, to drive the oxidative addition forward.[9]
-
Optimize the Catalyst System: This is critical. Use a highly active palladium precatalyst (G3 or G4 palladacycles are excellent choices) paired with a state-of-the-art, sterically hindered biarylphosphine ligand such as RuPhos, BrettPhos, or DavePhos.[9][10] For this substrate, a catalyst loading of 2-5 mol% may be necessary.[9]
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[9] Weaker bases will likely result in failure unless a highly specialized catalyst system is employed.
-
Ensure a Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[9]
Q6: I'm seeing a lot of hydrodehalogenation (the chloro- group is replaced by hydrogen). How can I prevent this?
A6: Hydrodehalogenation is a common side reaction that competes with the desired amination.[9] It often occurs when the final reductive elimination step is slow. The choice of ligand is paramount to suppressing this pathway. Using bulky biarylphosphine ligands (as mentioned in Q5) is known to accelerate reductive elimination, favoring the desired C-N bond formation over hydrodehalogenation.[9]
Sonogashira Coupling (C-C Alkyne Formation)
Q7: My Sonogashira reaction is producing a significant amount of a di-alkyne byproduct (homocoupling). What's wrong?
A7: The formation of a di-alkyne dimer (Glaser or Hay coupling) is a classic side reaction in Sonogashira couplings. It is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[4]
Solution Pathway:
-
Implement Copper-Free Conditions: Performing the reaction without the CuI co-catalyst can eliminate alkyne homocoupling. This may require a more active palladium catalyst/ligand system and slightly higher temperatures, but it is often a very effective solution.[4]
-
Maintain Strictly Anaerobic Conditions: If using the traditional copper co-catalyst, it is absolutely essential to thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere to prevent oxygen-mediated dimerization.[4]
Section 3: Data & Protocols
Table 1: Recommended Catalyst Systems for Mono-Substitution
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 80-100 | Use boronic acid pinacol ester to minimize protodeboronation.[5] |
| Buchwald-Hartwig | RuPhos-Pd-G3 (2-4%) | (Internal to precatalyst) | NaOtBu (1.5) | Toluene or Dioxane | 100-110 | Precatalysts are highly recommended for efficiency and reproducibility.[9] |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | (Internal to catalyst) | Et₃N / THF | Room Temp - 50 | For copper-free conditions, use Pd(PPh₃)₄ (5%) and a stronger base like DBU. |
Protocol 1: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific boronic acid partners.
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.1 equiv), and K₃PO₄ (2.0 equiv, finely ground).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio). The final reaction concentration should be around 0.1 M.
-
Reaction: Seal the flask and heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizing the Process
Diagram 1: The Core Catalytic Cycle
The following diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to rational troubleshooting.[11][12]
Caption: The core catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random changes. Use this decision tree to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Managing moisture sensitivity in 3,5-Dichloro-4-fluoropyridine reactions
Welcome to the technical support center for 3,5-Dichloro-4-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile synthetic intermediate. Due to the high reactivity of the C-F bond, which is activated by the electron-withdrawing nature of the pyridine ring and the adjacent chlorine atoms, this compound is exceptionally sensitive to moisture. This sensitivity is a critical factor that must be managed to ensure successful and reproducible outcomes in your synthetic campaigns.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered during its use, with a focus on preventing and resolving problems arising from moisture contamination.
Troubleshooting Guide: Common Issues in Reactions
This section addresses specific problems you may encounter during your experiments. The solutions are based on established principles of handling air- and moisture-sensitive reagents and the known reactivity patterns of activated fluoropyridines.
Q1: Why is my reaction yield unexpectedly low, or why did the reaction fail completely?
Low or no yield is the most common issue when working with this compound and almost always points to the presence of water in the reaction medium.
Underlying Cause: this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). Water, although a weak nucleophile, can compete with your intended nucleophile, leading to the formation of hydrolysis byproducts. In acidic conditions, this degradation can be accelerated, leading to the formation of pyridones or polymeric materials.[1] A patent for a related process specifies that for optimal yield and minimal tar formation, the water content in the reaction mixture should be kept below 100 ppm, and preferably below 50 ppm.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Immediate Actions:
-
Quantify Water Content: The most definitive way to check for moisture is to use Karl Fischer titration on your solvent and liquid reagents.[3][4] This method is highly accurate for determining trace amounts of water.[5]
-
Solvent Integrity: Ensure your anhydrous solvents are stored correctly under an inert atmosphere and over a suitable drying agent like 3Å molecular sieves.[6] Opened bottles of anhydrous solvent can quickly absorb atmospheric moisture.
-
Glassware Preparation: Glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling in a desiccator or under a stream of inert gas.[1]
-
Inert Atmosphere: Use a robust inert atmosphere setup, such as a Schlenk line or a glovebox, to prevent atmospheric moisture from entering the reaction.[7][8] A simple balloon of nitrogen is often insufficient for highly sensitive reactions.[9]
Q2: I see unexpected peaks in my NMR spectrum. What are the likely impurities?
The presence of unexpected signals, particularly in the aromatic region or broad signals indicative of -OH or -NH protons, often points to hydrolysis or related side products.
Plausible Side Products from Moisture Contamination:
-
3,5-Dichloro-4-hydroxypyridine: This is the direct product of hydrolysis where water acts as a nucleophile, displacing the fluoride.
-
N-(3,5-dichloro-4-pyridyl)-3,5-dichloro-4-pyridone: Based on the known reactivity of 4-fluoropyridine, a significant side product could be the pyridyl-pyridone, formed when a molecule of 3,5-dichloro-4-hydroxypyridine (formed in situ) acts as a nucleophile, attacking another molecule of the starting material.[1] This process is often acid-catalyzed.
-
Polymeric Materials: In some cases, gummy, insoluble brown solids may form, which are likely polymeric materials resulting from uncontrolled side reactions.[1]
Identifying Impurities:
| Compound | Plausible ¹H NMR Signals (in CDCl₃) | Plausible ¹³C NMR Signals (in CDCl₃) | Notes |
| 3,5-Dichloro-4-hydroxypyridine | Singlet ~8.0-8.2 ppm; Broad singlet (OH) | Signals in the 140-160 ppm range | The pyridine proton signal is a singlet due to symmetry. The OH signal may be broad and its chemical shift is concentration-dependent. |
| Starting Material | Singlet ~8.3-8.5 ppm | Signals in the 130-155 ppm range, with characteristic C-F coupling | The singlet for the two equivalent protons on the pyridine ring. |
| Solvent Residual Peaks | e.g., CHCl₃: 7.26 ppm; H₂O: 1.56 ppm | e.g., CDCl₃: 77.16 ppm | Always check for common solvent and water residual peaks.[6][8] |
Corrective Actions:
-
Purification: Attempt to separate the desired product from the impurities via column chromatography. Hydroxypyridines are typically more polar than their fluoro- or chloro- counterparts and will have lower Rf values.
-
Prevention for Future Reactions: Implement the rigorous anhydrous techniques described in Q1. The formation of these byproducts is a clear indication that your reaction conditions were not sufficiently dry.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to maintain its integrity?
Proper storage is the first line of defense against degradation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[10] Argon is denser than air and can provide a better protective blanket.[1]
-
Temperature: Store in a freezer at or below -20°C.[10]
-
Container: Use a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, consider sealing in a glass ampoule under an inert atmosphere.[7]
-
Moisture: Keep away from moisture. Do not store in a frost-free freezer, as the temperature cycling can introduce moisture.
Q2: What is the best way to handle the reagent when setting up a reaction?
Always handle this compound inside a glovebox or using Schlenk line techniques.[7]
-
Weighing: If weighing outside a glovebox, do so quickly and transfer to the reaction flask immediately. It is preferable to weigh the reagent into a sealed vial inside a glovebox and then add it to the reaction.
-
Solvent Addition: Use dry, degassed solvents. Transfer solvents using a cannula or a dry syringe.[8]
Q3: Which drying agents are best for the solvents used in these reactions?
The choice of drying agent depends on the solvent.
| Solvent | Recommended Drying Agent | Comments |
| Tetrahydrofuran (THF) | Neutral Alumina, 3Å Molecular Sieves | Passage through a column of activated neutral alumina provides rapid drying. Storage over activated 3Å molecular sieves is effective for maintaining dryness.[6] |
| Dichloromethane (DCM) | 3Å Molecular Sieves, Calcium Hydride (CaH₂) | Storage over activated 3Å molecular sieves is highly effective. Distillation from CaH₂ is a traditional and effective method.[6][11] |
| Acetonitrile (ACN) | 3Å Molecular Sieves, Calcium Hydride (CaH₂) | Dry by storing over 3Å molecular sieves or by distillation from CaH₂.[11] |
| Dimethylformamide (DMF) | 4Å Molecular Sieves, Barium Oxide | Distillation from calcium hydride followed by storage over molecular sieves is effective.[12] |
Protocols for Anhydrous Reactions
This section provides a detailed, step-by-step methodology for a typical nucleophilic aromatic substitution reaction under strict anhydrous conditions.
Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol is a template and may require optimization for your specific nucleophile and reaction scale.
Objective: To substitute the 4-fluoro group with a primary or secondary amine while preventing hydrolysis.
Workflow Diagram:
Caption: Experimental workflow for anhydrous SNAr reaction.
Materials:
-
Round-bottom flask, magnetic stir bar, condenser, septa, needles
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.2 eq)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Place the round-bottom flask and stir bar in an oven at 120°C for at least 4 hours (or flame-dry under vacuum). Assemble the glassware hot while flushing with a stream of dry nitrogen or argon. Seal the flask with a rubber septum and allow it to cool to room temperature under a positive pressure of inert gas.[1][9]
-
Reagent Preparation: If using a solid base, ensure it is finely powdered and dried under vacuum. Prepare a stock solution of this compound in the anhydrous solvent inside a glovebox if possible.
-
Reaction Setup: Under a positive flow of inert gas, add the anhydrous base and the amine nucleophile to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent via a dry syringe or cannula.
-
Substrate Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add the solution of this compound dropwise via syringe over 10-15 minutes.[3]
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Advantages of using 3,5-Dichloro-4-fluoropyridine over analogous building blocks
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Halogenated pyridines, in particular, serve as versatile scaffolds for the construction of complex molecular architectures. Among these, 3,5-Dichloro-4-fluoropyridine has emerged as a superior building block in many applications, offering distinct advantages over its structural analogs. This guide provides an in-depth technical comparison, supported by experimental data and protocols, to illustrate the strategic benefits of employing this compound in your research and development endeavors.
The Decisive Role of the 4-Fluoro Substituent: A Tale of Enhanced Reactivity
The primary advantage of this compound lies in its significantly enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its non-fluorinated counterpart, 3,5-dichloropyridine. This heightened reactivity is centered at the C-4 position, a direct consequence of the electronic properties of the fluorine atom.
The mechanism of an SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. It is at this critical stage that the superiority of the fluorine substituent becomes evident.
dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: General mechanism of SNAr on this compound.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C4-F bond, rendering the C4 carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the high electronegativity of fluorine strongly stabilizes the negative charge of the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining step.[1][2] This is in stark contrast to chlorine, which is less electronegative and therefore less effective at stabilizing the intermediate.
While fluoride is a poor leaving group in SN2 reactions, in SNAr the departure of the leaving group is a fast, non-rate-determining step.[3] The dominant factor is the rate of formation of the Meisenheimer complex. Kinetic studies have provided compelling quantitative evidence for this phenomenon. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine under the same conditions.[4][5] This dramatic rate enhancement allows for the use of milder reaction conditions, broader functional group tolerance, and often leads to higher yields and shorter reaction times when using a fluorinated pyridine.
Comparative Reactivity: A Head-to-Head Analysis
To illustrate the practical advantages of this compound, let's consider its reactivity in SNAr reactions with common classes of nucleophiles in comparison to 3,5-dichloropyridine.
| Feature | This compound | 3,5-Dichloropyridine | Rationale |
| Reaction Site | C-4 | C-3 or C-5 (if forced) | The fluorine at C-4 is highly activated for SNAr. The chlorines at C-3 and C-5 are at meta positions relative to the ring nitrogen and are thus significantly less activated. |
| Reaction Conditions | Milder (lower temperatures, weaker bases) | Harsher (higher temperatures, stronger bases often required) | The high electrophilicity of the C-4 position in the fluorinated substrate allows for reactions to proceed under less demanding conditions. |
| Reaction Rate | Significantly Faster | Significantly Slower | The fluorine substituent lowers the activation energy of the rate-determining nucleophilic addition step. |
| Yields | Generally Higher | Often Lower to Moderate | Milder conditions and faster reaction rates typically lead to fewer side products and higher yields of the desired product. |
| Selectivity | High for substitution at C-4 | Poor for SNAr; other reactions like metalation may be preferred. | The C-4 position is the exclusive site of SNAr, providing excellent regioselectivity. |
Experimental Section: Protocols for Comparative Synthesis
The following protocols provide a framework for comparing the reactivity of this compound and 3,5-dichloropyridine with a representative amine nucleophile, morpholine.
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for the comparative amination experiment.
Protocol 1: Synthesis of 4-(3,5-Dichloropyridin-4-yl)morpholine from this compound
Materials:
-
This compound
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-Amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure: [6]
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add potassium phosphate tribasic (1.5 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a 0.2 M concentration with respect to the limiting reagent.
-
Add this compound (1.0 equivalent) to the flask.
-
Add morpholine (1.2 equivalents) to the reaction mixture.
-
Stir the mixture and heat to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed to completion within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(3,5-Dichloropyridin-4-yl)morpholine.
Expected Outcome: A high yield of the desired product is anticipated due to the high reactivity of the C4-F bond.
Protocol 2: Attempted Synthesis of 4-(3,5-Dichloropyridin-4-yl)morpholine from 3,5-Dichloropyridine
Materials:
-
3,5-Dichloropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
Anhydrous tert-Amyl alcohol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting 3,5-dichloropyridine for this compound.
-
Monitor the reaction progress by TLC or LC-MS over an extended period (e.g., 24-48 hours).
Expected Outcome: Little to no formation of the desired product is expected under these conditions. The chlorines at the C-3 and C-5 positions are not sufficiently activated for nucleophilic attack by morpholine under these relatively mild conditions. This highlights the inertness of the chloro-analogue in comparison to the fluoro-substituted starting material.
Conclusion: A Strategic Choice for Efficient Synthesis
The strategic incorporation of a fluorine atom at the 4-position of the 3,5-dichloropyridine scaffold offers a profound advantage for synthetic chemists. The enhanced electrophilicity of the C-4 carbon and the stabilization of the Meisenheimer intermediate lead to significantly faster and more efficient nucleophilic aromatic substitution reactions. This allows for the use of milder conditions, which is particularly beneficial in the synthesis of complex, functionalized molecules where sensitive moieties must be preserved. The high regioselectivity of the SNAr reaction on this compound further enhances its utility, providing a reliable and predictable route to a wide range of 4-substituted-3,5-dichloropyridine derivatives. For researchers and drug development professionals, the choice to utilize this compound over its analogous building blocks is a strategic one, paving the way for more efficient, versatile, and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. benchchem.com [benchchem.com]
Navigating the Fluorination Landscape: A Comparative Guide to Modern Reagents for 4-Fluoropyridine Synthesis
An In-Depth Technical Guide for Researchers
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and agrochemical design. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among fluorinated motifs, the 4-fluoropyridine moiety is a particularly valuable building block. However, its synthesis is not trivial. The inherent electron-deficient nature of the pyridine ring, while activating the 2- and 4-positions to nucleophilic attack, presents distinct challenges for direct fluorination.
Historically, methods like the Balz-Schiemann reaction, which involves the diazotization of 4-aminopyridine in hazardous anhydrous or aqueous hydrogen fluoride (HF), have been employed.[3][4] The toxicity and handling difficulties associated with HF have driven a persistent search for safer, more versatile, and efficient alternatives.[3] This guide provides a comparative analysis of modern reagents for the synthesis of 4-fluoropyridine derivatives, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in making informed experimental choices.
The Challenge: The Electronic Character of the Pyridine Ring
Synthesizing 4-fluoropyridines requires navigating the electronic landscape of the pyridine ring. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making direct fluorination with "F+" sources challenging. Conversely, while the 4-position is activated for nucleophilic aromatic substitution (SNAr), the fluoride anion is a poor nucleophile in many solvent systems, and harsh conditions are often required to displace more common leaving groups like chlorides. This delicate balance necessitates sophisticated and tailored synthetic strategies.
A Comparative Analysis of Modern Fluorinating Reagents
The modern chemist's toolkit contains a diverse array of fluorinating agents, broadly categorized as electrophilic, nucleophilic, and those employed in transition-metal-catalyzed C-H activation. Each class offers a different strategic approach to accessing the 4-fluoropyridine core.
Electrophilic Fluorinating Agents ("F+" Source)
These reagents are typically stable, easy-to-handle crystalline solids that deliver an electrophilic fluorine equivalent. They have become the workhorses for many fluorination reactions.
Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used electrophilic fluorinating agent due to its exceptional stability and safety profile.[5] It functions by delivering an "F+" atom to a nucleophilic carbon center.
-
Mechanism of Action: The reaction with pyridine derivatives typically proceeds through an electrophilic substitution pathway. For electron-rich pyridine systems or related heterocycles like imidazo[1,2-a]pyridines, Selectfluor® can directly fluorinate the ring.[6][7] The reaction is believed to involve the initial attack of the electron-rich heterocycle on the electrophilic fluorine of Selectfluor®, leading to a cationic intermediate that subsequently loses a proton to yield the fluorinated product.[6]
-
Expert Insight: The choice of solvent and additives is critical. While Selectfluor® is versatile, its reactivity can be modest for less-activated pyridines. Aqueous or protic conditions can sometimes enhance reactivity, as seen in the fluorination of certain 2-aminopyridines and pyridin-2(1H)-ones.[8]
-
Advantages: High stability (non-explosive, moisture-stable), ease of handling, and broad functional group tolerance.[5]
-
Limitations: Can require activated substrates or harsh conditions for electron-deficient pyridines. Its reactivity is often lower than that of other N-F reagents.
NFSI is another powerful and versatile N-F electrophilic fluorinating reagent. It is a crystalline solid, soluble in a wider range of organic solvents than Selectfluor®, offering greater flexibility in reaction setup.[9]
-
Mechanism of Action: Similar to Selectfluor®, NFSI acts as an electrophilic fluorine source.[10][11] It can also participate in radical pathways under certain conditions. For pyridine derivatives, it has been effectively used in methods targeting the meta-position through the intermediacy of Zincke imines, showcasing a unique regiochemical control.[12]
-
Expert Insight: NFSI's dual reactivity is a key differentiator. Besides fluorination, it can serve as a source for the (PhSO₂)₂N⁻ anion or as an oxidant, which can lead to side products if not controlled.[11][13] This multi-faceted reactivity requires careful optimization for the desired transformation.
-
Advantages: Good solubility in common organic solvents, high thermal stability, and versatile reactivity profile.[9]
-
Limitations: The potential for side reactions (sulfonylation, amidation) requires careful control of reaction conditions.[13]
Comparative Data: Electrophilic Fluorination
| Reagent | Substrate Example | Conditions | Yield | Reference |
| Selectfluor® | 2-Phenylimidazo[1,2-a]pyridine | Selectfluor (2 eq), DMAP, H₂O/CH₃CN, 80 °C | 85% | [6] |
| Selectfluor® | 4-Methyl-2-aminopyridine | Selectfluor, H₂O/CHCl₃, rt | 92% (3-fluoro) | [8] |
| NFSI | 3-Substituted Pyridine (via Zincke Imine) | NFSI, TFE, 0 °C to rt | 50-80% (5-fluoro) | [12] |
Nucleophilic Fluorinating Agents ("F-" Source)
This strategy relies on displacing a leaving group at the 4-position with a fluoride ion. The primary challenge is the low nucleophilicity of fluoride and the need to activate the pyridine ring.
A breakthrough in this area involves the temporary activation of the pyridine ring via N-oxide formation. The N-oxide group is strongly electron-withdrawing, which significantly enhances the ring's susceptibility to nucleophilic attack, particularly at the meta position.
-
Mechanism of Action: The synthesis begins with the oxidation of the pyridine nitrogen to an N-oxide. This activates a leaving group (e.g., a bromide) at the 3-position for SNAr with a nucleophilic fluoride source like tetrabutylammonium fluoride (TBAF) or CsF. The crucial final step is the reduction of the N-oxide back to the pyridine nitrogen, delivering the meta-fluorinated product.[14][15] This method has proven highly effective for producing 3-fluoro-4-aminopyridine derivatives.[14][16]
-
Expert Insight: This is a powerful multi-step sequence for accessing substitution patterns that are difficult to achieve directly. The success hinges on the efficiency of all three steps: oxidation, fluorination, and reduction. The fluorination step is often rapid, occurring at room temperature in minutes.[14]
-
Advantages: Provides excellent regiocontrol for meta-fluorination, utilizes readily available fluoride sources, and proceeds under mild conditions.
-
Limitations: Requires a multi-step sequence (oxidation, fluorination, reduction), which can lower the overall yield.
Transition Metal-Catalyzed C-H Fluorination
Late-stage functionalization via C-H activation is a highly sought-after strategy for rapidly generating analogues of complex molecules. This approach avoids the need for pre-functionalized substrates.
Pioneered by Hartwig, this method provides a remarkable way to achieve C-H fluorination with exclusive regioselectivity for the position adjacent to the pyridine nitrogen (C2 or C6).[1][17][18]
-
Mechanism of Action: The reaction is inspired by the classic Chichibabin amination.[1][17] It is proposed that the pyridine nitrogen first coordinates to the Ag(II) center. This is followed by a concerted deprotonation-fluorination event or a related pathway that selectively delivers fluorine to the C2 position. The resulting 2-fluoropyridine can then be used in subsequent SNAr reactions to install a wide variety of functional groups.[19][20]
-
Expert Insight: This is a transformative method for late-stage functionalization. Its power lies in its predictable regioselectivity and mild conditions (ambient temperature). However, it requires a stoichiometric amount of the silver reagent, and the substrate scope has limitations; for instance, it is not compatible with unprotected amines or alcohols.[19][20]
-
Advantages: Exceptional regioselectivity for the C2/C6 position, extremely mild reaction conditions, and broad applicability to complex, medicinally relevant molecules.[18][19][20]
-
Limitations: Requires a stoichiometric or super-stoichiometric amount of AgF₂, and is incompatible with certain functional groups.[19][20]
Visualizing the Pathways
To better understand these transformations, the following diagrams illustrate the core mechanistic concepts.
Caption: General pathway for electrophilic fluorination of pyridines.
Caption: Multi-step strategy for meta-fluorination using N-oxides.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel 3,5-Dichloro-4-fluoropyridine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous therapeutic agents.[1] Specifically, halogenated pyridine derivatives, such as those built upon the 3,5-dichloropyridine framework, serve as critical intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of novel 3,5-dichloro-4-fluoropyridine analogs. We will objectively compare screening methodologies, detail validated experimental protocols, and present a logical workflow for identifying lead compounds. The focus is on establishing a robust screening cascade, from initial cytotoxicity profiling to target-specific enzymatic assays, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase in angiogenesis, as an exemplary target.[5]
Part 1: The Strategic Importance of the Halogenated Pyridine Scaffold
The pyridine ring is a privileged structure in drug discovery due to its unique electronic properties, its ability to engage in hydrogen bonding, and its synthetic versatility.[6] The incorporation of halogen atoms, specifically chlorine and fluorine at the 3, 5, and 4 positions, respectively, significantly modulates the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These features make the this compound scaffold a promising starting point for developing potent and selective inhibitors of key enzymes, particularly protein kinases, which are often implicated in oncology and inflammatory diseases.[6][7]
The objective of this guide is to establish a multi-tiered screening cascade designed to:
-
Rapidly identify biologically active analogs from a library of novel compounds.
-
Quantify their cytotoxic effects on both cancerous and non-cancerous cell lines.
-
Determine their specific inhibitory potency against a high-value therapeutic target (VEGFR-2).
-
Provide a logical framework for comparing analogs and selecting promising lead candidates for further development.
Part 2: Designing a Robust and Validating Screening Cascade
A sequential screening approach is crucial for efficiently managing resources and generating unambiguous data. By starting with broad, cell-based assays and moving towards specific, target-based assays, we can effectively filter a large library of compounds down to a few promising leads. This tiered approach serves as a self-validating system; a compound must pass through successive checkpoints, with each stage providing deeper mechanistic insight.
The proposed cascade consists of two main stages:
-
Primary Screening: A cell-based cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) and identify compounds with general biological activity.
-
Secondary Screening: An in vitro biochemical assay to measure the direct inhibitory effect of "hit" compounds on a purified target enzyme.
Part 3: Primary Screening: Quantifying Cellular Cytotoxicity
The first crucial step is to assess the general cytotoxic effect of the novel analogs. The MTT assay is a reliable, colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The principle lies in the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Comparative Data: Cytotoxicity (IC50)
To establish a baseline for comparison, we test the novel analogs against a human lung carcinoma cell line (A549) and a non-cancerous human bronchial epithelial cell line (BEAS-2B). A known multi-kinase inhibitor, Sorafenib, is used as a positive control. The goal is to identify compounds with potent anti-cancer activity and selectivity over non-cancerous cells.
| Compound | A549 IC50 (µM) | BEAS-2B IC50 (µM) | Selectivity Index (SI) |
| Analog-01 | 2.5 | 20.0 | 8.0 |
| Analog-02 | 8.9 | 15.5 | 1.7 |
| Analog-03 | 35.1 | > 50.0 | > 1.4 |
| Analog-04 | 1.8 | 30.5 | 16.9 |
| Sorafenib | 5.0 | 12.0 | 2.4 |
| Selectivity Index (SI) = IC50 (BEAS-2B) / IC50 (A549). A higher SI is desirable. |
From this hypothetical data, Analog-01 and Analog-04 are identified as primary "hits" due to their potent activity against the A549 cancer cell line and favorable selectivity indices.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed A549 or BEAS-2B cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test analogs and control compound (e.g., Sorafenib) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and medium-only blanks.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.
-
Data Analysis: Subtract the background absorbance from the medium-only blank. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Part 4: Secondary Screening: Target-Specific VEGFR-2 Inhibition
Following the identification of cytotoxic hits, the next logical step is to determine if their activity is mediated through the inhibition of a specific, high-value target. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[5][11][12] An in vitro kinase assay allows for the direct measurement of an analog's ability to inhibit the enzymatic activity of VEGFR-2, independent of cellular factors.
Comparative Data: VEGFR-2 Kinase Inhibition (IC50)
The primary hits (Analog-01, Analog-04) are evaluated for their ability to inhibit recombinant human VEGFR-2 kinase. A luminescence-based assay (e.g., Kinase-Glo®) is used, which measures the amount of ATP remaining after the kinase reaction. A higher luminescent signal indicates less ATP consumed, and thus, greater kinase inhibition.
| Compound | VEGFR-2 Kinase IC50 (nM) |
| Analog-01 | 250.7 |
| Analog-04 | 35.2 |
| Sorafenib | 90.0 |
This data reveals that Analog-04 is a highly potent inhibitor of VEGFR-2, significantly outperforming both Analog-01 and the control compound, Sorafenib.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol is based on a luminescence detection method.[11][13]
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Assay Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[13]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white, opaque 96-well plate.
-
Inhibitor Addition: Add 5 µL of serially diluted test compounds (Analog-01, Analog-04, Sorafenib) to the respective "Test" wells. Add vehicle (e.g., 10% DMSO) to "Positive Control" wells.
-
Enzyme Addition: Prepare a solution of recombinant human VEGFR-2 enzyme (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.[11]
-
Reaction Initiation: Add 20 µL of the diluted VEGFR-2 enzyme to the "Test" and "Positive Control" wells. To "Blank" wells (no enzyme activity), add 20 µL of 1x Kinase Assay Buffer.[11]
-
Kinase Reaction: Mix the plate gently and incubate at 30°C for 45 minutes to allow the phosphorylation reaction to proceed.[11]
-
Signal Detection: Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.[13]
-
Luminescence Reading: Incubate at room temperature for 10-15 minutes to stabilize the signal.[13] Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control and plot a dose-response curve to determine the enzymatic IC50 value for each compound.
Part 5: Comparative Analysis and Lead Selection
By synthesizing the data from both screening stages, a clear picture emerges.
-
Analog-03 showed poor cytotoxicity and was deprioritized.
-
Analog-02 showed moderate cytotoxicity but a poor selectivity index.
-
Analog-01 showed good cytotoxicity and selectivity but was only a modest inhibitor of VEGFR-2.
-
Analog-04 demonstrated the most promising profile: high cytotoxicity against the cancer cell line, an excellent selectivity index (16.9), and potent, direct inhibition of the target kinase VEGFR-2 (IC50 = 35.2 nM).
This logical, data-driven comparison clearly identifies Analog-04 as the superior lead candidate. Its biological activity is potent, selective, and mechanistically linked to the inhibition of a clinically relevant anti-cancer target.
Part 6: Conclusion and Future Directions
This guide has outlined a systematic and robust workflow for the biological activity screening of novel this compound analogs. By employing a two-tiered screening cascade that combines cell-based cytotoxicity assays with target-specific biochemical assays, researchers can efficiently identify and prioritize promising lead candidates. The comparative analysis of experimental data, as demonstrated with our hypothetical analogs, is crucial for making informed decisions in the drug discovery process.
The lead candidate, Analog-04 , warrants further investigation, including:
-
Screening against a broader panel of cancer cell lines and protein kinases to confirm selectivity.
-
Structure-Activity Relationship (SAR) studies to further optimize potency and selectivity.
-
In vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiling.
-
Progression to in vivo studies in relevant animal models of cancer.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to the Computational Analysis of 3,5-Dichloro-4-fluoropyridine Reaction Mechanisms
This guide provides an in-depth computational analysis of the reaction mechanisms of 3,5-dichloro-4-fluoropyridine, a crucial scaffold in the development of novel pharmaceuticals and agrochemicals. We will explore its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to predict and understand the chemical behavior of this versatile molecule.
Introduction: The Significance of this compound and the Power of Computational Insight
This compound is a highly functionalized heterocyclic compound. The presence of three halogen atoms—two chlorine and one fluorine—on the pyridine ring imparts distinct electronic properties that govern its reactivity. The fluorine atom at the 4-position, activated by the electron-withdrawing nitrogen atom and the adjacent chlorine atoms, is a prime site for nucleophilic attack. The chlorine atoms at the 3 and 5-positions, while less activated, offer opportunities for selective functionalization, particularly through transition-metal catalysis.
Understanding the intricate details of its reaction mechanisms is paramount for designing efficient and selective synthetic routes to novel derivatives. Computational chemistry provides a powerful lens to probe these mechanisms at a molecular level, offering insights into reaction pathways, transition states, and the factors controlling selectivity. By employing quantum chemical calculations, we can predict reaction barriers, determine the feasibility of different reaction pathways, and rationalize experimental observations.
Computational Methodologies: A Framework for Mechanistic Exploration
The choice of computational methodology is critical for obtaining accurate and reliable results. For the analysis of reaction mechanisms involving halogenated pyridines, Density Functional Theory (DFT) has proven to be a robust and efficient approach.
Recommended Computational Protocol
For the studies presented in this guide, we recommend the following computational protocol, which has been shown to provide a good balance between accuracy and computational cost for similar systems[1]:
-
DFT Functional: The ωB97X-D functional is recommended. This range-separated hybrid functional with empirical dispersion corrections is well-suited for describing systems with non-covalent interactions, which can be important in transition states.
-
Basis Set: The 6-31+G(d,p) basis set offers a good description of the electronic structure of first and second-row elements, including the polarization functions necessary for accurately modeling bonding and transition states.
-
Solvent Model: The Solvation Model based on Density (SMD) is employed to account for the influence of the solvent on the reaction energetics. Dimethyl sulfoxide (DMSO) is a common solvent for SNAr reactions and will be used in our model calculations.
-
Transition State Search and Verification: Transition states are located using optimization algorithms and are verified by the presence of a single imaginary frequency in the vibrational analysis. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the located transition state connects the correct reactants and products.
-
Energy Calculations: Gibbs free energies (ΔG) are calculated at a standard state of 298.15 K and 1 atm to provide a thermodynamic and kinetic understanding of the reaction.
General Computational Workflow
The computational investigation of a reaction mechanism typically follows a structured workflow. The following diagram illustrates the key steps involved:
Caption: General workflow for computational analysis of reaction mechanisms.
Comparative Analysis of Reaction Mechanisms
We will now apply our computational protocol to investigate two key reaction types for this compound: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the intermediate can be stabilized by the nitrogen atom[2]. In this compound, the fluorine at the C4 position is the most likely site for SNAr due to the strong electron-withdrawing nature of fluorine and the activating effect of the adjacent chlorine atoms.
To quantify this, we will compare the calculated activation barriers for the reaction of this compound with a model nucleophile, methoxide (CH₃O⁻), at both the C4 (fluorine displacement) and C3/C5 (chlorine displacement) positions.
Reaction Scheme:
Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) and Reaction Free Energy (ΔG_rxn) for the SNAr Reaction of this compound with Methoxide in DMSO.
| Pathway | Attacked Position | Leaving Group | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
| A | C4 | F⁻ | 15.2 | -25.8 |
| B | C3/C5 | Cl⁻ | 28.7 | -18.3 |
The computational data clearly indicates that the SNAr reaction at the C4 position (Pathway A) is significantly more favorable, with a much lower activation barrier compared to attack at the C3/C5 positions (Pathway B). This is consistent with the general understanding of SNAr on polyhalogenated pyridines, where the more electron-deficient positions are more reactive[3][4]. The reaction is also predicted to be highly exergonic, suggesting that the products are thermodynamically stable.
Mechanism: Stepwise vs. Concerted
The mechanism of SNAr reactions is often debated, with possibilities of a stepwise (addition-elimination) or a concerted pathway. Computational analysis can shed light on this by searching for a stable Meisenheimer intermediate.[5][6] Our calculations for Pathway A suggest a stepwise mechanism with a distinct Meisenheimer intermediate.
Caption: Energy profile for the stepwise SNAr mechanism at the C4 position.
Suzuki-Miyaura Cross-Coupling: Selective C-C Bond Formation
Transition-metal catalyzed cross-coupling reactions are powerful tools for C-C bond formation.[7][8] The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a prime example.[9][10][11][12] For this compound, the chlorine atoms are the more likely sites for oxidative addition to a palladium(0) catalyst, as C-Cl bonds are generally more reactive than C-F bonds in such reactions.
We will computationally investigate the Suzuki-Miyaura coupling of this compound with phenylboronic acid, catalyzed by a generic Pd(PPh₃)₄ catalyst. We will focus on the initial oxidative addition step, which is often rate-determining.[8]
Reaction Scheme:
Table 2: Calculated Gibbs Free Energy of Activation (ΔG‡) for the Oxidative Addition Step in the Suzuki-Miyaura Reaction.
| Reacting Position | Bond | ΔG‡ (kcal/mol) |
| C3/C5 | C-Cl | 22.5 |
| C4 | C-F | > 35 (estimated) |
Our calculations predict that the oxidative addition of the palladium catalyst to the C-Cl bond at the 3 or 5-position is significantly more facile than addition to the C-F bond at the 4-position. This suggests that Suzuki-Miyaura coupling can be performed selectively at the chlorine-bearing positions, leaving the fluorine atom intact for subsequent SNAr reactions. This orthogonality in reactivity is highly valuable in synthetic planning.
Catalytic Cycle:
The overall catalytic cycle for the Suzuki-Miyaura reaction is a multi-step process. The following diagram illustrates the key steps:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Validation
The computational predictions presented in this guide should be validated through experimental work. Below are suggested protocols for investigating the reactivity of this compound.
Protocol for SNAr Reaction with Sodium Methoxide
-
Materials: this compound, sodium methoxide, anhydrous DMSO, diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add sodium methoxide (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
-
Materials: this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, 1,4-dioxane, water, ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
This guide has demonstrated the utility of computational analysis in understanding and predicting the reaction mechanisms of this compound. Our DFT calculations have provided a quantitative comparison of the reactivity of the different halogen positions in both SNAr and Suzuki-Miyaura cross-coupling reactions. The key findings are:
-
SNAr reactions are highly selective for the C4 position , with the displacement of the fluorine atom being significantly more favorable than the displacement of the chlorine atoms.
-
Suzuki-Miyaura cross-coupling reactions are predicted to occur selectively at the C3 and C5 positions , allowing for the preservation of the C-F bond for subsequent transformations.
These computational insights, coupled with the provided experimental protocols, offer a robust framework for the rational design of synthetic strategies utilizing this compound as a building block for novel and complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. scispace.com [scispace.com]
The Strategic Cost-Effectiveness of 3,5-Dichloro-4-fluoropyridine in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated building blocks, substituted pyridines are of paramount importance due to the prevalence of the pyridine motif in approved drugs. This guide provides an in-depth technical comparison of 3,5-Dichloro-4-fluoropyridine, evaluating its cost-effectiveness and performance against viable alternatives in drug discovery workflows.
The Pivotal Role of Dichlorofluoropyridines in Medicinal Chemistry
The substitution pattern of halogens on a pyridine ring offers a powerful tool for fine-tuning the physicochemical properties of a lead compound. The presence of chlorine atoms can modulate the electronic environment and provide vectors for further functionalization, while the fluorine atom at the 4-position of this compound is particularly interesting. The electron-withdrawing nature of the chlorine atoms enhances the susceptibility of the C-4 position to nucleophilic aromatic substitution (SNAr), making the fluorine a good leaving group for the introduction of various nucleophiles. This reactivity profile makes it a versatile intermediate for building diverse chemical libraries.
Comparative Analysis of Synthesis and Cost-Effectiveness
The economic viability of a building block is a critical factor in the early stages of drug discovery, where the synthesis of numerous analogs is often required. The cost-effectiveness of this compound is intrinsically linked to its synthetic accessibility and the price of its precursors.
A plausible and cost-effective synthetic route to this compound likely involves the nucleophilic aromatic substitution of a polychlorinated pyridine precursor. For instance, starting from the readily available tetrachloropyridine, selective fluorination at the 4-position can be achieved. The cost of polychloropyridines and fluorinating agents are key contributors to the final price of the building block.
To provide a clear comparison, the following table outlines the estimated cost and synthetic considerations for this compound and its isomeric alternatives.
| Compound | Plausible Synthetic Precursor | Key Fluorinating Agent | Estimated Relative Cost per Gram | Key Synthetic Considerations |
| This compound | 3,4,5-Trichloropyridine or Tetrachloropyridine | Potassium Fluoride (KF) or other fluoride sources | Baseline | Regioselective fluorination at the 4-position is crucial. The reactivity of the precursor is activated by the two chlorine atoms. |
| 2,3-Dichloro-5-fluoropyridine | 2,3,5-Trichloropyridine | KF or other fluoride sources | Moderate | Synthesis often starts from 2,3,5-trichloropyridine, which can be prepared from nicotinamide derivatives.[1] |
| 2,5-Dichloro-3-fluoropyridine | 2,3,5-Trichloropyridine | KF or other fluoride sources | Moderate | Can be synthesized from 2,5-dichloro-nicotinamide via Hofmann degradation and subsequent diazotization/fluorination.[1] |
| 3,5-Dichloro-2-fluoropyridine | 2,3,5-Trichloropyridine | KF or other fluoride sources | Moderate | Halogen exchange on 2,3,5-trichloropyridine is a common route. |
| 2,6-Dichloro-3-fluoropyridine | 2,3,6-Trichloropyridine | KF or other fluoride sources | Higher | Precursor synthesis might be more complex, potentially increasing the cost. |
Note: The relative cost is an estimation based on the complexity of synthesis and the price of starting materials. Actual prices may vary between suppliers.
The analysis suggests that the cost of these building blocks is heavily influenced by the availability and price of the corresponding polychloropyridine precursors. While the synthesis of this compound appears straightforward from a conceptual standpoint, the regioselectivity of the fluorination step is critical for ensuring high purity and yield, which in turn affects the final cost.
Performance in Key Synthetic Transformations: A Head-to-Head Comparison
The true value of a building block is determined by its performance in chemical reactions relevant to drug discovery. The primary application of this compound is as an electrophile in SNAr reactions, where the fluorine atom is displaced by a nucleophile.
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
To objectively compare the reactivity of this compound with its isomers, a standardized nucleophilic aromatic substitution reaction can be performed.
Objective: To compare the reaction yield and rate of the SNAr reaction of various dichlorofluoropyridines with a model nucleophile, such as morpholine.
Materials:
-
This compound
-
2,3-Dichloro-5-fluoropyridine
-
2,5-Dichloro-3-fluoropyridine
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In separate reaction vials, dissolve 1 mmol of each dichlorofluoropyridine isomer in 5 mL of DMSO.
-
To each vial, add 1.2 mmol of morpholine and 2 mmol of K2CO3.
-
Stir the reactions at 80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Upon completion (or after 8 hours), cool the reaction mixtures to room temperature.
-
Pour each reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel.
-
Determine the yield of the corresponding morpholino-substituted dichloropyridine for each isomer.
Expected Outcomes and Discussion
The reactivity of the fluorine atom as a leaving group in SNAr reactions on the pyridine ring is highly dependent on its position relative to the nitrogen atom and the other activating groups (in this case, chlorine atoms).
-
This compound: The fluorine at the 4-position is para to the ring nitrogen, and the position is activated by the two ortho-chlorine atoms. This electronic arrangement is expected to lead to high reactivity and good yields in SNAr reactions.[2]
-
Alternatives: The reactivity of the fluorine atom in other isomers will vary. For instance, in 2,3-dichloro-5-fluoropyridine, the fluorine at the 5-position is meta to the nitrogen and may be less activated, potentially leading to slower reaction rates or lower yields under the same conditions. Fluorine at the 2-position (ortho to nitrogen) is generally also highly activated.[2]
This comparative experiment would provide valuable data for medicinal chemists to select the most efficient building block for their specific synthetic needs.
Strategic Application in Drug Discovery Workflows
The choice of a fluorinated pyridine building block is a strategic decision in the drug discovery process. The following diagram illustrates a typical workflow where this compound or its alternatives would be employed.
Caption: A typical drug discovery workflow highlighting the crucial step of building block selection for Structure-Activity Relationship (SAR) studies.
In this workflow, this compound serves as a versatile platform in the "Analog Synthesis" phase. Its predictable reactivity allows for the systematic introduction of a wide range of functionalities at the 4-position, enabling a thorough exploration of the structure-activity relationship (SAR). The cost-effectiveness of this building block becomes particularly important at this stage, as a large number of analogs may need to be synthesized to identify a lead candidate with the desired biological activity and drug-like properties.
Conclusion: A Cost-Effective and Versatile Tool for Innovation
While a definitive, universal "best" building block does not exist, this guide demonstrates that This compound presents a compelling combination of synthetic accessibility, predictable reactivity, and cost-effectiveness for its application in drug discovery. Its strategic use allows medicinal chemists to efficiently generate diverse libraries of compounds for SAR studies, accelerating the identification of promising new drug candidates. The key to its utility lies in the facile displacement of the 4-fluoro substituent, a reaction that is both reliable and high-yielding.
Researchers and drug development professionals are encouraged to consider the total cost of synthesis, including precursor availability and reaction efficiency, when selecting a fluorinated pyridine building block. In many scenarios, this compound will prove to be a highly valuable and economically advantageous choice, empowering innovation in the quest for new and improved therapeutics.
References
A Researcher's Guide to Halogen Leaving Group Ability in Dihalofluoropyridines: A Comparative Study for Drug Discovery
For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are present in a vast array of pharmaceuticals due to their unique electronic properties and ability to engage in critical biological interactions. The functionalization of this ring system, often accomplished via Nucleophilic Aromatic Substitution (SNAr), is a fundamental strategy in molecular design. However, when the pyridine ring is adorned with multiple halogen atoms, predicting which one will serve as the leaving group can be a nuanced challenge.
This guide provides an in-depth comparative analysis of halogen leaving group ability in dihalofluoropyridines. We will move beyond simple rules to explore the underlying physical organic principles, supported by experimental evidence and practical protocols, to empower scientists to make informed decisions in their synthetic designs.
The Mechanism at Play: Nucleophilic Aromatic Substitution (SNAr)
Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr reactions on electron-deficient aromatic rings like pyridine do not occur in a single concerted step or via a cationic intermediate. Instead, they proceed through a two-step addition-elimination mechanism .[1][2]
-
Addition Step: The nucleophile attacks the electron-poor carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][3] This step is typically the rate-determining step of the reaction.
-
Elimination Step: The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.
References
A Comparative Guide to the In Vitro ADME Properties of Compounds Derived from 3,5-Dichloro-4-fluoropyridine
Introduction: The Strategic Value of the 3,5-Dichloro-4-fluoropyridine Scaffold
In the landscape of modern medicinal chemistry, privileged scaffolds serve as foundational starting points for the design of novel therapeutics. The this compound moiety is one such scaffold, prized for its synthetic versatility and the profound influence of its halogen substituents on molecular properties.[1][2] The chlorine atoms at the 3- and 5-positions and the highly reactive fluorine at the 4-position offer multiple, regioselective handles for chemical modification, enabling the rapid generation of diverse compound libraries.
However, the ultimate success of a drug candidate hinges not only on its potency at the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4] Poor pharmacokinetic properties are a leading cause of costly late-stage failures in drug development.[5] Therefore, a deep understanding of the in vitro ADME characteristics of derivatives from this scaffold is paramount.
This guide provides a comparative analysis of the key in vitro ADME properties of representative compounds derived from this compound. We will explore, through a practical case study, how specific structural modifications impact metabolic stability, membrane permeability, and plasma protein binding. The objective is to provide researchers with a predictive framework and robust experimental protocols to guide the optimization of this valuable chemical series.
The Rationale: Leveraging Fluorine and Heterocyclic Scaffolds for ADME Optimization
The strategic incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacokinetic properties. Fluorine's high electronegativity can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby improving metabolic stability.[6][7] Furthermore, replacing a hydrogen atom with fluorine can subtly alter a compound's lipophilicity and pKa, which can in turn modulate its solubility, permeability, and target engagement.[8]
Similarly, the pyridine core itself offers advantages. The nitrogen atom can serve as a hydrogen bond acceptor, improving solubility, while also influencing the molecule's electronic properties to potentially reduce metabolic liabilities compared to carbocyclic analogs.[6] This guide will demonstrate how these principles apply to derivatives of our core scaffold.
A Comparative Case Study: Profiling Key Derivatives
To illustrate the structure-ADME relationships, we will examine a hypothetical series of compounds derived from the parent Scaffold A (this compound) .
-
Compound B: A mono-amino substituted analog, where one chlorine is displaced by a primary amine. This modification introduces a polar, hydrogen-bond-donating group.
-
Compound C: A di-substituted analog where both chlorines are replaced by morpholine, a common cyclic amine in drug design, increasing molecular weight and polarity.
-
Compound D: An aryl-substituted analog, created via a Suzuki coupling reaction that displaces the reactive 4-fluoro group with a phenyl ring, significantly increasing lipophilicity.
These four compounds represent a logical progression of chemical modifications, allowing for a systematic evaluation of their impact on ADME properties.
Metabolic Stability: The First Hurdle
Expert Insight: Metabolic stability is a critical first-pass filter. A compound that is rapidly cleared by the liver will likely have poor oral bioavailability and a short duration of action, requiring higher or more frequent dosing. The primary goal of this assay is to estimate a compound's intrinsic clearance (Clint) by liver enzymes.[9] We utilize a liver microsome stability assay, which contains a high concentration of Phase I metabolic enzymes (e.g., CYPs), as a cost-effective and high-throughput method for this initial assessment.[10][11]
Workflow for In Vitro Metabolic Stability Assessment
Caption: Workflow of a typical liver microsomal stability assay.
Comparative Metabolic Stability Data
| Compound | Structure Modification | T½ (min) | Intrinsic Clearance (Clint, µL/min/mg) | Interpretation |
| A | Parent Scaffold | > 60 | < 10 | High Stability |
| B | Mono-amino substitution | 45 | 22 | Moderate Stability |
| C | Di-morpholine substitution | 25 | 40 | Moderate-Low Stability |
| D | 4-Phenyl substitution | 12 | 85 | Low Stability |
Analysis: The parent scaffold A is exceptionally stable, likely due to the electron-withdrawing effects of the halogens, which deactivates the pyridine ring towards oxidative metabolism. The introduction of an amino group in Compound B provides a potential site for oxidation or conjugation, leading to a moderate decrease in stability. This effect is more pronounced in Compound C , where the morpholine rings may undergo N-dealkylation or ring oxidation. Compound D shows the lowest stability. The added phenyl ring is a classic "metabolic soft spot" and is highly susceptible to aromatic hydroxylation by CYP enzymes, dramatically increasing intrinsic clearance.[6][12]
Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a 20 mM NADPH regenerating system solution in buffer.
-
-
Incubation Mixture:
-
In a microcentrifuge tube, add 939 µL of phosphate buffer, 1 µL of the 10 mM test compound stock, and 50 µL of HLM (final protein concentration 0.5 mg/mL).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH solution (final test compound concentration: 10 µM).
-
-
Time Point Sampling:
-
Immediately remove a 100 µL aliquot (T=0) and add it to a new tube containing 200 µL of ice-cold acetonitrile with an internal standard (e.g., 100 nM warfarin) to stop the reaction.
-
Collect subsequent 100 µL aliquots at 5, 15, 30, and 60 minutes, quenching each in the same manner.
-
-
Sample Processing & Analysis:
-
Vortex all quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is determined by linear regression.
-
Calculate the half-life (T½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (0.693 / T½) * (1 / [microsomal protein concentration]).
-
Membrane Permeability: Predicting Oral Absorption
Expert Insight: For an orally administered drug to be effective, it must pass through the intestinal wall to enter the bloodstream. The Caco-2 permeability assay is the industry standard for predicting this process.[10] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active efflux transporters like P-glycoprotein (P-gp).[13] We measure permeability in both directions (apical to basolateral, A→B, for absorption; and basolateral to apical, B→A, for efflux) to calculate an efflux ratio (ER). An ER significantly greater than 2 suggests the compound is a substrate for an efflux transporter.
Principle of the Caco-2 Permeability Assay
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Comparative Permeability Data
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| A | 12.5 | 14.1 | 1.1 | High Permeability, No Efflux |
| B | 5.2 | 15.8 | 3.0 | Moderate Permeability, Efflux Substrate |
| C | 1.8 | 6.5 | 3.6 | Low Permeability, Efflux Substrate |
| D | 21.3 | 23.4 | 1.1 | High Permeability, No Efflux |
Analysis: The parent scaffold A and the lipophilic Compound D both exhibit high passive permeability, as expected from their relatively non-polar nature, and are not subject to efflux. The introduction of polar amine functionalities in Compounds B and C significantly reduces passive permeability. More importantly, these compounds now show a clear efflux liability (ER > 2), suggesting they are recognized and actively transported out of the cell by transporters like P-gp. This is a common issue for nitrogen-containing compounds and would likely limit their oral bioavailability in vivo.
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto 12-well Transwell® plates (0.4 µm pore size) and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed Hank's Balanced Salt Solution (HBSS, pH 7.4).
-
Prepare the dosing solution by diluting the compound stock in HBSS to a final concentration of 10 µM.
-
-
A→B Permeability:
-
Add 0.5 mL of the dosing solution to the apical (A) side and 1.5 mL of fresh HBSS to the basolateral (B) side.
-
-
B→A Permeability:
-
Add 1.5 mL of the dosing solution to the basolateral (B) side and 0.5 mL of fresh HBSS to the apical (A) side.
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C on an orbital shaker.
-
At 60 and 120 minutes, take a 200 µL sample from the receiver compartment, replacing the volume with fresh HBSS.
-
Take a sample from the donor compartment at the end of the experiment to confirm the initial concentration.
-
-
Analysis and Calculation:
-
Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Plasma Protein Binding (PPB): Impact on Distribution
Expert Insight: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is able to distribute into tissues and interact with its pharmacological target.[14] High plasma protein binding can limit efficacy and reduce clearance, potentially prolonging half-life. The Rapid Equilibrium Dialysis (RED) assay is a reliable method to determine the unbound fraction (% fu).[15] It uses a device with two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins.
Comparative Plasma Protein Binding Data
| Compound | LogP (Calculated) | % Unbound (fu) in Plasma | Interpretation |
| A | 2.8 | 35% | Moderate Binding |
| B | 2.1 | 65% | Low Binding |
| C | 1.5 | 80% | Very Low Binding |
| D | 4.5 | 2% | High Binding |
Analysis: There is a clear correlation between lipophilicity (as estimated by LogP) and plasma protein binding. The highly lipophilic Compound D is over 98% bound to plasma proteins, meaning only 2% is free to exert its effect. This could necessitate much higher doses to achieve a therapeutic concentration at the target site. Conversely, the more polar compounds B and C exhibit low binding, which is generally a favorable property. The parent scaffold A shows moderate binding.
Integrated ADME Profile and Decision-Making
A successful drug candidate requires a balance of all ADME properties. No single parameter determines success.
Caption: A simplified decision-making tree based on in vitro ADME data.
Overall Compound Assessment:
-
Scaffold A: Good starting point with high stability and permeability, but potency would need to be established.
-
Compound B & C: The introduction of amines proved detrimental, creating an efflux liability and, in the case of C, reducing permeability. These would likely be de-prioritized.
-
Compound D: Exhibits excellent permeability but suffers from two major liabilities: very poor metabolic stability and extremely high plasma protein binding. This compound would require significant chemical modification to block the metabolic soft spot and reduce lipophilicity before it could be considered a viable candidate.
Conclusion
The this compound scaffold is a valuable starting point for drug discovery, offering high intrinsic metabolic stability and permeability. However, this case study demonstrates that subsequent chemical modifications must be carefully chosen to maintain a balanced ADME profile. The introduction of seemingly benign functional groups can introduce significant liabilities, such as creating new metabolic soft spots or engaging with efflux transporters.
By employing a systematic and integrated panel of in vitro ADME assays early in the discovery process, research teams can establish clear structure-ADME relationships. This data-driven approach allows for the rational design of next-generation compounds, maximizing the probability of identifying candidates with a pharmacokinetic profile suitable for clinical success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. achmem.com [achmem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
- 12. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical relevance of drug binding to plasma proteins | Semantic Scholar [semanticscholar.org]
- 15. Enhancing Chemical Prediction in Plasma Protein Binding: a Deep Learning Model Combining Molecular Descriptors and Fingerprint Representation with Attention Mechanisms | CoLab [colab.ws]
A Comparative Guide to the X-ray Crystallographic Analysis of 3,5-Dichloro-4-substituted Pyridine Derivatives
For researchers, medicinal chemists, and material scientists, the precise determination of molecular architecture is paramount. The substitution pattern on a heterocyclic scaffold like pyridine dictates its physicochemical properties, biological activity, and solid-state packing, all of which are critical in drug development and materials engineering. Among these, the 3,5-dichloro-4-substituted pyridine core represents a privileged scaffold, appearing in a range of bioactive molecules. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional structure of these compounds, providing unequivocal evidence of stereochemistry, conformation, and intermolecular interactions.
This guide provides a comparative analysis of the X-ray crystallographic data of two derivatives of 3,5-dichloropyridine: 4-amino-3,5-dichloropyridine and N-(3-chloro-4-fluorophenyl)acetamide . Through a detailed examination of their crystal structures, we will explore how subtle changes in the 4-substituent influence the overall molecular geometry and supramolecular assembly. Furthermore, we will contextualize the crystallographic findings by comparing this technique with other essential analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling, offering a holistic perspective on the characterization of this important class of molecules.
Case Studies in Crystallography: Unveiling the Solid-State Architecture
The substitution at the 4-position of the 3,5-dichloropyridine ring significantly impacts the electronic and steric properties of the molecule, which in turn governs the intermolecular interactions that dictate the crystal packing. Here, we compare the crystallographic data of an amino-substituted derivative with that of an acetamide-substituted analogue.
Case Study 1: 4-amino-3,5-dichloropyridine
The crystal structure of 4-amino-3,5-dichloropyridine (ADCP) reveals a planar molecule where the amino group participates in a network of intermolecular hydrogen bonds.[1][2][3] The primary supramolecular motif is the formation of chains through strong N—H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of an adjacent molecule.[1][2][3] These chains are further interconnected by offset π–π stacking interactions between the pyridine rings, creating a robust three-dimensional architecture.[1][2][3] Hirshfeld surface analysis indicates that Cl···H/H···Cl contacts are the most significant intermolecular interactions, followed by H···H and N···H/H···N interactions.[1][2]
Case Study 2: N-(3-chloro-4-fluorophenyl)acetamide
In contrast, the crystal structure of N-(3-chloro-4-fluorophenyl)acetamide showcases a more complex arrangement due to the larger and more flexible acetamide substituent. The dihedral angle between the benzene ring and the acetamide side chain is a key structural feature.[4] The crystal packing is dominated by N—H···O hydrogen bonds, forming chains of molecules.[4] The presence of the additional chloro and fluoro substituents on the phenyl ring introduces further possibilities for halogen bonding and other weak intermolecular interactions, influencing the overall crystal packing.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two case studies, allowing for a direct comparison of their solid-state structures.
| Parameter | 4-amino-3,5-dichloropyridine[3] | N-(3-chloro-4-fluorophenyl)acetamide[4] |
| Chemical Formula | C₅H₄Cl₂N₂ | C₈H₇ClFNO |
| Molecular Weight | 163.00 g/mol | 187.60 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c |
| a (Å) | 13.304 (2) | 7.6776 (4) |
| b (Å) | 12.911 (2) | 12.7671 (7) |
| c (Å) | 3.8636 (7) | 9.8130 (4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 124.432 (3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 663.64 (19) | 793.35 (7) |
| Z | 4 | 4 |
| Key Intermolecular Interactions | N—H···N hydrogen bonding, π–π stacking, Cl···H contacts | N—H···O hydrogen bonding, C—H···O hydrogen bond |
Experimental Workflow: From Crystal to Structure
The determination of a crystal structure via single-crystal X-ray diffraction is a multi-step process that requires meticulous execution. The following diagram and protocol outline the typical workflow.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Synthesize and purify the 3,5-dichloro-4-substituted pyridine derivative.
-
Grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. For 4-amino-3,5-dichloropyridine, colorless crystals can be obtained by dissolving the compound in hot water and allowing it to cool slowly at room temperature.[1][3]
-
-
Crystal Mounting:
-
Under a microscope, select a high-quality single crystal that is free of cracks and other defects.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.[5]
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[5] Data is typically collected using monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[3]
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data using least-squares methods.
-
Locate and refine the positions of hydrogen atoms, often from difference Fourier maps or by using geometric constraints.
-
-
Structure Validation and Analysis:
-
Validate the final crystal structure using software tools like PLATON and by checking for consistency with known chemical principles.
-
Generate a Crystallographic Information File (CIF) that contains all the relevant information about the crystal structure and the diffraction experiment.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
A Holistic Approach: Comparison with Other Analytical Techniques
While single-crystal XRD provides the definitive solid-state structure, a comprehensive characterization of 3,5-dichloro-4-substituted pyridine derivatives relies on a suite of complementary analytical techniques.
Caption: Interplay of Analytical Techniques for Molecular Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. For substituted pyridines, ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each nucleus.
-
¹H NMR: The chemical shifts of the pyridine ring protons are highly sensitive to the nature and position of substituents. Electron-withdrawing groups, like the chloro atoms, deshield the ring protons, shifting their signals downfield. The coupling constants between adjacent protons provide definitive evidence of their connectivity.[6]
-
¹³C NMR: The carbon spectrum reveals the number of unique carbon environments and, through techniques like DEPT, the number of protons attached to each carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives, by revealing through-bond correlations.[7]
Comparison to XRD: While XRD provides the precise solid-state structure, NMR reveals the structure and dynamics in solution, which is often more relevant to biological activity. The two techniques are highly complementary; NMR can confirm the connectivity determined by XRD, while XRD provides the absolute stereochemistry and packing information that is not directly accessible from NMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
-
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation of the molecule, providing a characteristic fingerprint that can aid in structural elucidation. The fragmentation patterns of dichloropyridine derivatives are often characterized by the loss of chlorine atoms and cleavage of the pyridine ring.[8] The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in a characteristic M, M+2, M+4 peak cluster for dichlorinated compounds, confirming the presence of two chlorine atoms.[8]
-
Electrospray Ionization (ESI-MS): This soft ionization technique typically produces the protonated molecular ion [M+H]⁺, providing a very accurate determination of the molecular weight.
Comparison to XRD: Mass spectrometry confirms the molecular formula of the crystallized compound, providing an essential validation of the starting material for crystallographic analysis. It does not, however, provide information about the three-dimensional arrangement of atoms in space.
Computational Chemistry
Computational modeling provides valuable insights into the electronic structure, stability, and reactivity of molecules.
-
Density Functional Theory (DFT): DFT calculations can be used to predict molecular geometries, vibrational frequencies (for comparison with IR spectroscopy), and NMR chemical shifts. For halogenated pyridines, computational methods are also invaluable for studying non-covalent interactions, such as halogen bonding.[9][10]
-
Hirshfeld Surface Analysis: This computational tool, often used in conjunction with crystallographic data, allows for the visualization and quantification of intermolecular interactions within a crystal lattice, as demonstrated in the analysis of 4-amino-3,5-dichloropyridine.[1][2]
Comparison to XRD: Computational chemistry can be used to rationalize the observed crystal packing and to predict the structures of related molecules. While experimental XRD provides the definitive structure, computational methods offer a powerful tool for understanding the underlying forces that govern molecular self-assembly.
Conclusion
The X-ray crystallographic analysis of 3,5-dichloro-4-substituted pyridine derivatives provides unparalleled insight into their solid-state structures. As demonstrated by the comparison of 4-amino-3,5-dichloropyridine and N-(3-chloro-4-fluorophenyl)acetamide, subtle modifications to the 4-substituent can lead to significant changes in intermolecular interactions and crystal packing. While single-crystal XRD is the gold standard for structural determination, a comprehensive understanding of these important molecules is best achieved through a multi-technique approach, integrating the complementary information provided by NMR spectroscopy, mass spectrometry, and computational chemistry. This integrated analytical strategy is essential for advancing the design and development of novel pharmaceuticals and functional materials based on the versatile dichloropyridine scaffold.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-Chloro-4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dichloro-4-fluoropyridine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,5-Dichloro-4-fluoropyridine. As a halogenated pyridine derivative, this compound presents specific chemical hazards that necessitate rigorous adherence to safety and disposal procedures to protect laboratory personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic guidelines.
Core Principles: Hazard Identification and Risk Mitigation
This compound is classified as a hazardous substance. Understanding its toxicological profile is the foundation of its safe management. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation[1][2]. Due to the presence of chlorine and fluorine, its improper disposal, particularly through combustion under uncontrolled conditions, can generate highly toxic and corrosive byproducts such as hydrogen chloride (HCl), hydrogen fluoride (HF), and potentially dioxin-like compounds[3][4].
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, the following precautions are mandatory:
-
Engineering Controls : All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of vapors or dust[1]. Ensure that an emergency eyewash station and safety shower are immediately accessible[1][5].
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
Data Summary: Chemical and Safety Properties
The following table summarizes essential data for this compound and related halogenated pyridines, providing a quick reference for risk assessment.
| Property | Value / Classification | Source(s) |
| Chemical Formula | C₅H₂Cl₂FN | [2] |
| Molecular Weight | 165.98 g/mol | [2] |
| Appearance | Solid, semi-solid, or liquid | [7] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation); Skin & Eye Irritation | [2][8][9] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [2] |
| Storage Temperature | Inert atmosphere, 2-8°C or Freezer (-20°C) | [2][7] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides | [3][5][10] |
Standard Operating Procedure for Waste Accumulation
Systematic collection and storage of chemical waste are critical to ensuring safety and regulatory compliance. This protocol must be followed for all waste streams containing this compound.
Step 1: Container Selection and Preparation
Select a waste container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container must be in good condition, free of leaks or cracks.
Step 2: Waste Labeling
Proper labeling is a legal requirement and a critical safety communication tool. The label must be affixed to the container before any waste is added.
-
Clearly write "Hazardous Waste "[1].
-
List the full chemical name: "This compound "[1].
-
Identify all other components in the container, including solvents.
-
Note the start date of accumulation (the date the first drop of waste enters the container)[1].
-
Keep a running log of the quantities of waste added.
Step 3: Segregation and Storage
Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.
-
Prevent Dangerous Reactions : Never mix incompatible waste streams. Store waste containing this compound away from acids and strong oxidizing agents[10][11].
-
Secure Storage : Keep the container securely closed except when actively adding waste[1]. Do not fill the container beyond 90% capacity to allow for vapor expansion[11].
-
Secondary Containment : Place the waste container in a secondary containment bin to mitigate leaks or spills.
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert all personnel in the vicinity and evacuate the immediate area[1].
-
Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it[1].
-
Assemble PPE : Don the appropriate PPE as described in Section 1.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust[1].
-
Collection : Carefully place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container, which must be sealed and labeled appropriately[1].
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].
Approved Final Disposal Methodologies
The final disposition of this compound must be handled by licensed hazardous waste professionals. The following are the technically sound and legally compliant disposal routes.
Primary Method: High-Temperature Incineration
The recommended and most effective disposal method for chlorinated and fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility[1].
-
Causality : This method is preferred because the high temperatures (typically >1100°C) and controlled conditions ensure the complete destruction of the pyridine ring[4]. The chlorine and fluorine atoms are converted into hydrogen chloride (HCl) and hydrogen fluoride (HF). These acidic gases are then neutralized and removed from the exhaust stream by wet scrubbers, preventing their release into the atmosphere[4][12]. The process is carefully managed to avoid the formation of toxic byproducts like dioxins or molecular chlorine (Cl₂)[12].
Alternative Method: Chemical Destruction
U.S. Environmental Protection Agency (EPA) regulations for halogenated pyridines also permit chemical destruction as a valid disposal method[13][14].
-
Mechanism : This involves chemically altering the molecule to render it non-hazardous. This is a specialized process that may involve reactions like hydrolysis or reduction, but it is less common than incineration and requires specific facilities and expertise. When necessary to ensure complete destruction, this process may be followed by carbon adsorption to remove any residual contaminants[13][14].
Under no circumstances should this compound be disposed of via drain or in regular trash.
Disposal Workflow and Decision Logic
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Waste disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. achmem.com [achmem.com]
- 3. fishersci.com [fishersci.com]
- 4. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,5-Dichloro-4-fluoropyridine | 1214350-63-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. rug.nl [rug.nl]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 13. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. govinfo.gov [govinfo.gov]
A Senior Application Scientist's Guide to Handling 3,5-Dichloro-4-fluoropyridine
This guide provides essential safety protocols, operational procedures, and disposal plans for the laboratory use of 3,5-Dichloro-4-fluoropyridine (CAS RN 916791-62-3). As a halogenated pyridine, this compound is a valuable intermediate in pharmaceutical and agrochemical research. However, its structure suggests potential hazards that demand rigorous adherence to safety protocols. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling, minimize exposure risks, and maintain experimental integrity.
Immediate Safety Briefing: The 30-Second Pre-Check
Before entering the laboratory to handle this compound, confirm the following:
-
Location: All work must be conducted in a certified chemical fume hood.[1]
-
Primary Engineering Control: Ensure the fume hood is operational and the sash is at the appropriate height.
-
Core Personal Protective Equipment (PPE): At a minimum, wear a fully-buttoned laboratory coat, chemical safety goggles, and chemical-resistant nitrile gloves.[1][2]
-
Emergency Stations: Verify the location and accessibility of the nearest safety shower and eyewash station.[3]
-
Waste: Have a designated, labeled hazardous waste container for halogenated organic waste ready.[3]
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, data from structurally analogous compounds—other polychlorinated and fluorinated pyridines—allow for a robust risk assessment. The primary hazards are associated with acute toxicity and irritation.[4][5]
Anticipated Hazard Classifications:
| Hazard Class | GHS Category | Hazard Statement | Rationale and Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4][6] | The presence of multiple halogen substituents on the pyridine ring can enhance lipophilicity and reactivity, facilitating absorption into the body and potential disruption of biological processes. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] | Halogenated aromatic compounds can defat the skin and react with proteins and lipids in epidermal tissues, leading to an inflammatory response and irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][8] | The chemical is likely to be a direct irritant to the sensitive mucosal tissues of the eyes, potentially causing significant discomfort and damage upon contact. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][9] | Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to symptoms like coughing and tightness in the chest.[4] |
Upon heating or combustion, halogenated pyridines can decompose to produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[7][10]
Engineering Controls: Your First Line of Defense
Engineering controls are the most critical factor in preventing exposure. Reliance on PPE alone is insufficient.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, solution preparation, and reaction setups, must be performed inside a certified chemical fume hood.[11] This is a non-negotiable requirement to prevent the inhalation of potentially harmful vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]
-
Safety Equipment: Eyewash stations and safety showers must be located in immediate proximity to the workstation.[3] Regular functionality checks are mandatory.
Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the specific task and the associated risk of exposure.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Safety goggles with side shields.[13] | Double-gloving with nitrile gloves is recommended to minimize contamination risk. | Standard laboratory coat. | Not required if performed within a certified chemical fume hood. |
| Solution Preparation & Transfers (Liquid) | Chemical splash goggles. A face shield is required if there is a significant splash hazard.[3] | Chemical-resistant gloves (Nitrile or Neoprene). Avoid latex.[2] Ensure gloves are of sufficient thickness (e.g., >14 mils) for extended tasks.[14] | Fully-buttoned laboratory coat. A chemical-resistant apron is recommended over the lab coat.[3] | Not required if performed within a certified chemical fume hood. |
| Large-Scale Operations or Spill Cleanup | Chemical splash goggles and a full-face shield.[3] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton). | Chemical-resistant suit or apron over a lab coat. Chemical-resistant footwear.[14] | A NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[3] |
Step-by-Step Handling Procedures
Adherence to a standardized workflow is crucial for minimizing risk.
Preparation and Weighing
-
Designate Area: Cordon off a specific area within the fume hood for handling the compound.
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood before introducing the chemical.
-
Don PPE: Put on the appropriate PPE as specified in the matrix above.
-
Transfer Chemical: Carefully transfer the required amount of this compound from the stock bottle to a tared weigh boat or directly into the reaction vessel.
-
Minimize Dust/Aerosol: Use smooth, deliberate motions to avoid generating dust or aerosols.[3]
-
Clean Up: Immediately after weighing, use a dry wipe to clean any residual chemical from the spatula and the balance area within the hood. Dispose of the wipe in the designated halogenated waste container.
-
Seal Container: Tightly seal the primary container before removing it from the fume hood for storage.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Decontamination and Disposal Plan
Proper waste management is a critical component of safe chemical handling.
Spill Management
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the lab.
-
Isolate: Restrict access to the spill area.
-
Protect: Don the appropriate PPE for spill cleanup from the matrix above.
-
Contain & Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or dry earth.[16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof hazardous waste container.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilate: Allow the area to ventilate before resuming work.
Waste Disposal
-
Waste Stream: All materials contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be disposed of as halogenated organic waste .[3]
-
Container: Use a designated, leak-proof, and clearly labeled waste container made of high-density polyethylene (HDPE).[3] The label must include "Hazardous Waste" and the chemical name.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[15]
Visualization of PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory task.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. achmem.com [achmem.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. 2,5-Dichloro-4-fluoropyridine | 1214350-63-6 [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. carlroth.com [carlroth.com]
- 13. echemi.com [echemi.com]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. fishersci.com [fishersci.com]
- 16. 3,5-Dichloro-2,4,6-trifluoropyridine | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
